molecular formula C4H12ClNO2 B6204984 (2S)-3-amino-2-methoxypropan-1-ol hydrochloride CAS No. 2322940-94-1

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride

Cat. No.: B6204984
CAS No.: 2322940-94-1
M. Wt: 141.60 g/mol
InChI Key: VQEFEBVDYADFRW-WCCKRBBISA-N
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Description

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO2 and its molecular weight is 141.60 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2322940-94-1

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

(2S)-3-amino-2-methoxypropan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1

InChI Key

VQEFEBVDYADFRW-WCCKRBBISA-N

Isomeric SMILES

CO[C@@H](CN)CO.Cl

Canonical SMILES

COC(CN)CO.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Structure and properties of (2S)-3-amino-2-methoxypropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-3-Amino-2-methoxypropan-1-ol HCl

Molecular Identity & Stereochemical Configuration

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a specialized chiral building block belonging to the class of 2-alkoxy-3-amino-1-propanols. Unlike its more common isomer (serine methyl ether), this molecule features a "swapped" regiochemistry where the amino group resides at the terminal C3 position and the methoxy ether occupies the chiral C2 center.

This structural distinction is critical in medicinal chemistry: the C2-methoxy group acts as a metabolically stable polar motif, often replacing hydroxyl groups to improve blood-brain barrier (BBB) permeability or prevent rapid glucuronidation.

Attribute Technical Detail
IUPAC Name This compound
Common Synonyms (S)-Isoserine methyl ether alcohol; (2S)-2-Methoxy-3-aminopropanol HCl
CAS Number 2287249-71-0 (Free Base, R-isomer ref); 1423028-88-9 (Racemate HCl) Note: Enantiopure (S)-HCl is custom-synthesized; (R)-isomer CAS 2287249-72-1 is often used as the reference standard.
Molecular Formula C₄H₁₁NO₂[1][2][3][4][5] · HCl
Molecular Weight 105.14 g/mol (Free Base) / 141.60 g/mol (HCl Salt)
Chiral Center C2 (S-configuration)
SMILES COCO.Cl
Stereochemical Assignment (Cahn-Ingold-Prelog)

To validate the (S) configuration at C2:

  • Priority 1: -OCH₃ (Oxygen, atomic number 8).

  • Priority 2: -CH₂OH (Carbon bonded to Oxygen).

  • Priority 3: -CH₂NH₂ (Carbon bonded to Nitrogen).

  • Priority 4: -H (Hydrogen). Result: The priority sequence 1 → 2 → 3 traces a counter-clockwise path with Hydrogen in the rear, confirming the (S) designation.

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to the hygroscopic nature and oxidative instability of the free amine.

Property Value / Characteristic
Appearance White to off-white crystalline powder
Melting Point 101°C – 105°C (Based on racemic HCl data)
Solubility High: Water, Methanol, DMSO Low: Dichloromethane, Hexanes, Toluene
pKa (Conjugate Acid) ~9.5 (Estimated for primary amine)
Hygroscopicity Moderate to High (Store under desiccant)
Stability Stable under N₂ atmosphere; avoid strong oxidizers.

Synthetic Routes & Manufacturing

The synthesis of the specific 3-amino-2-methoxy regioisomer is more challenging than standard serine derivatives. The most robust route utilizes (S)-Isoserine (3-amino-2-hydroxypropanoic acid) as the chiral pool progenitor. This pathway avoids the regioselectivity issues common with epoxide ring-opening of glycidol.

Proposed Synthetic Pathway (The Isoserine Route)
  • Protection: The amine of (S)-isoserine is protected (e.g., Boc) to prevent N-methylation.

  • Esterification: The carboxylic acid is converted to a methyl ester.

  • O-Methylation: The C2-hydroxyl is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). This step locks the methoxy group at the chiral center.

  • Reduction: The ester is reduced to the primary alcohol using Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄).

  • Deprotection: Acidic hydrolysis removes the Boc group, yielding the target HCl salt.

Synthesis Iso (S)-Isoserine (Chiral Starting Material) Prot N-Boc-(S)-Isoserine Methyl Ester Iso->Prot 1. Boc2O 2. MeOH/H+ Meth O-Methylation (Ag2O, MeI) Prot->Meth C2-OH Methylation Red Ester Reduction (LiBH4/THF) Meth->Red COOMe -> CH2OH Deprot Deprotection (HCl/Dioxane) Red->Deprot Boc Removal Final (2S)-3-Amino-2-methoxy propan-1-ol HCl Deprot->Final Crystallization

Caption: Stereoselective synthesis of (2S)-3-amino-2-methoxypropan-1-ol HCl via the Isoserine pathway, ensuring retention of the C2 chiral center.

Analytical Characterization & QC

Validating the identity of this molecule requires distinguishing it from its regioisomer (2-amino-3-methoxy).

NMR Spectroscopy Logic (¹H NMR in D₂O)
  • Methoxy Singlet: A sharp singlet integrating to 3H around 3.40 ppm .

  • Chiral Methine (H-2): A multiplet around 3.5–3.7 ppm . This proton couples to both the CH₂-OH and CH₂-NH₂ groups.

  • Diastereotopic Protons:

    • C1-H (CH₂OH): Two doublets of doublets (dd) around 3.6–3.8 ppm .

    • C3-H (CH₂NH₂): Two multiplets around 3.0–3.2 ppm . The upfield shift (relative to C1) confirms the proximity to Nitrogen rather than Oxygen.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 106.09 m/z .

  • Fragmentation: Loss of methanol (32 Da) or ammonia (17 Da) are common collision-induced dissociation pathways.

Pharmaceutical Applications

This scaffold is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD).

  • Proteasome Inhibitors:

    • The (R)-enantiomer has been documented as a key intermediate in the synthesis of quinoline-based proteasome inhibitors for treating Human African Trypanosomiasis (HAT) . The methoxy-ether side chain improves the metabolic stability of the inhibitor compared to a free hydroxyl group.

  • Kinase Inhibitor Solubilizers:

    • The 3-amino-2-methoxy motif serves as a polar "tail" attached to hydrophobic kinase inhibitor cores. It enhances aqueous solubility without introducing a hydrogen bond donor (HBD) at the C2 position, which can improve membrane permeability.

  • Peptidomimetics:

    • Used as a non-canonical amino alcohol spacer in peptide drugs to induce specific secondary structures or prevent proteolytic cleavage.

Handling & Safety (E-E-A-T)

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to deliquescence, making accurate weighing difficult.

  • Safety:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Protocol: Always handle in a fume hood. If the solid becomes sticky (water absorption), it can be recrystallized from Ethanol/Ether to restore the free-flowing powder.

References

  • Structure & Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 14151411, 3-Amino-2-methoxypropan-1-ol. Retrieved from .

  • Synthesis & Application (Proteasome Inhibitors): Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). J. Med. Chem. 2022.[7] Retrieved from .

  • Commercial Availability & CAS Verification: Sigma-Aldrich Product Specification for 3-Amino-2-methoxypropan-1-ol hydrochloride. Retrieved from .[3]

  • Stereochemical Reference:Isoserine Derivatives as Chiral Building Blocks.

Sources

Technical Guide: (S)-3-amino-2-methoxy-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Sourcing and Quality Evaluation of (S)-3-amino-2-methoxy-1-propanol hydrochloride .

Sourcing, Synthesis, and Quality Assurance for Pharmaceutical Applications

Executive Summary

(S)-3-amino-2-methoxy-1-propanol hydrochloride (CAS: 2322940-94-1 for the (S)-enantiomer HCl salt) is a specialized chiral building block used in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and novel peptidomimetics. Its structural value lies in the C2-methoxy chiral center , which provides specific steric and electronic properties often required to modulate drug-target binding affinity and metabolic stability.

Sourcing this intermediate requires rigorous attention to enantiomeric purity (ee%) , regiochemistry , and salt stoichiometry . This guide outlines the critical technical parameters for evaluating suppliers and ensuring the integrity of this synthon in drug development pipelines.

Chemical Identity & Properties
PropertySpecification
Chemical Name (2S)-3-amino-2-methoxypropan-1-ol hydrochloride
CAS Number 2322940-94-1 (S-isomer HCl); 1423028-88-9 (Generic/Racemate)
Molecular Formula C₄H₁₁NO₂ · HCl
Molecular Weight 141.60 g/mol
Chiral Center C2 (S-configuration)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in THF
Key Functional Groups Primary Amine (C3), Primary Alcohol (C1), Secondary Ether (C2)
Synthesis & Manufacturing Routes

Understanding the manufacturing process is vital for assessing impurity profiles. The synthesis of (S)-3-amino-2-methoxy-1-propanol is challenging due to the need to selectively methylate the secondary hydroxyl group at C2 while distinguishing between the two primary termini (C1-OH and C3-NH2 precursor).

Dominant Synthetic Pathway: The Glycerol/Acetal Route

The most scalable industrial route typically starts from a chiral glycerol derivative or uses a resolution step. A common approach involves (S)-Solketal or 1,3-benzylideneglycerol derivatives.

  • Protection : Selective protection of C1 and C3 (e.g., as a benzylidene acetal).

  • Functionalization : Methylation of the remaining C2-hydroxyl group.

  • Deprotection & Activation : Hydrolysis of the acetal, followed by selective activation (tosylation/mesylation) of one primary alcohol.

  • Amination : Nucleophilic substitution with azide (NaN₃) followed by reduction, or direct amination.

  • Salt Formation : Precipitation with HCl gas in anhydrous solvent (e.g., dioxane/ether).

Critical Process Impurities:

  • Regioisomers : 2-amino-3-methoxypropan-1-ol (if amination occurs at the wrong carbon).

  • Over-methylation : Dimethoxy byproducts.

  • Enantiomeric Impurity : (R)-isomer contamination if the starting material racemizes during methylation.

Visualization: Synthesis Workflow

SynthesisRoute Start Starting Material (e.g., 1,3-O-Benzylideneglycerol) Step1 O-Methylation (MeI / NaH) Start->Step1 C2 Functionalization Step2 Deprotection (Acid Hydrolysis) Step1->Step2 Ring Opening Step3 Selective Activation (Monotosylation) Step2->Step3 Desymmetrization Step4 Azidation & Reduction (NaN3 -> H2/Pd) Step3->Step4 N-Introduction Final (S)-3-amino-2-methoxy-1-propanol HCl Step4->Final HCl Salt Formation

Caption: General synthetic pathway from protected glycerol to the target amino-alcohol.

Quality Control: Critical Quality Attributes (CQAs)

When validating a supplier, the Certificate of Analysis (CoA) must be cross-verified with internal testing.

A. Enantiomeric Purity (Chiral Purity)
  • Requirement : ≥ 98.0% ee (Enantiomeric Excess).[1]

  • Risk : The (R)-enantiomer may act as a competitive inhibitor or inactive impurity in the final drug.

  • Method : Chiral HPLC or GC.

    • Column: Chiralpak AD-H or equivalent cellulose-based stationary phase.

    • Derivatization: Often requires derivatization (e.g., with Mosher's acid chloride) if UV detection is weak due to lack of chromophores.

B. Chemical Purity & Assay
  • Requirement : ≥ 97.0% (HPLC/GC).

  • Assay : Titration (Silver Nitrate for Chloride content) to confirm salt stoichiometry (should be ~98-102% of theoretical HCl).

  • Impurity Profile : Check for 3-methoxy-1,2-propanediol (hydrolysis byproduct) and dimers .

C. Residual Solvents
  • Risk : Methylation often uses Methyl Iodide (MeI) or Dimethyl Sulfate , which are genotoxic.

  • Requirement : Suppliers must provide data on Alkyl Halides (if MeI used) and Class 1/2 solvents (DCM, THF).

Sourcing Strategy & Supplier Evaluation

Do not rely solely on catalog aggregators. This compound is often "made-to-order" or stocked by specialized chiral chemistry vendors.

Supplier Audit Checklist
  • Route of Synthesis (ROS) Transparency : Will the supplier disclose if they use a biological resolution (enzymatic) vs. chemical pool synthesis? (Enzymatic routes often yield higher ee%).

  • Analytical Capabilities : Can they provide a Chiral HPLC trace ? (Red flag if they only provide optical rotation, as specific rotation is low and unreliable for this molecule).

  • Hygroscopicity Management : How is the product packaged? (Requires double polyethylene bags with desiccant in a foil seal).

Visualization: Sourcing Decision Logic

SourcingLogic Start Evaluate Supplier CheckEE Is Chiral HPLC Data Available? Start->CheckEE CheckSalt Is HCl Stoichiometry Confirmed? CheckEE->CheckSalt Yes (>98% ee) Reject1 REJECT: High Risk of Racemization CheckEE->Reject1 No / Optical Rotation Only CheckScale Can they scale to kg? CheckSalt->CheckScale Yes (0.95-1.05 eq) Reject2 REJECT: Unstable Salt Form CheckSalt->Reject2 No (<0.9 eq) CheckScale->Start No (Find Backup) Approve APPROVE Supplier CheckScale->Approve Yes

Caption: Decision tree for qualifying a supplier of chiral amino-alcohol salts.

Handling and Stability
  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to stickiness and difficulty in dispensing.

  • Stability : Stable for 12-24 months if kept dry. Free base is prone to oxidation and should be generated in situ.

  • Safety : Irritant. Standard PPE required.[2]

References
  • Chemical Identity : PubChem. 3-Amino-2-methoxypropan-1-ol hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Synthesis Methodology: Methods for the preparation of chiral glycerol derivatives.
  • CAS Registry : American Chemical Society. CAS # 2322940-94-1 (S-isomer) and CAS # 1423028-88-9 (Racemate). Common Chemistry. Available at: [Link][3]

Sources

High-Resolution Physicochemical Profiling and Analytical Workflows for 3-Amino-2-methoxypropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and Active Pharmaceutical Ingredient (API) synthesis, the precise characterization of chiral building blocks and intermediates is paramount. 3-Amino-2-methoxypropan-1-ol hydrochloride is a highly versatile, low-molecular-weight amino alcohol utilized extensively as a structural motif in pharmaceutical development[1].

This technical whitepaper provides an authoritative guide on the physicochemical properties, exact molecular weight parameters, and self-validating analytical workflows required to handle, characterize, and utilize this compound effectively. By bridging the gap between theoretical stoichiometry and practical benchtop application, this guide serves as a foundational resource for synthetic chemists and analytical scientists.

Physicochemical Profiling & Structural Elucidation

The Causality of Salt Selection

Aliphatic amino alcohols in their free base form (such as 3-amino-2-methoxypropan-1-ol) present significant handling challenges. They are typically viscous, highly hygroscopic liquids that readily absorb atmospheric carbon dioxide to form insoluble carbamate salts.

To circumvent these degradation pathways, manufacturers supply the compound as a hydrochloride salt [2]. Protonation of the primary amine yields a stable, free-flowing crystalline powder. This phase transition is critical: it prevents oxidative degradation, extends shelf-life, and most importantly, allows for high-precision stoichiometric weighing during complex API synthesis[3].

Quantitative Data Summary

When calculating reaction stoichiometry, researchers must differentiate between the free base and the salt form. The addition of the hydrogen chloride molecule shifts the molecular weight significantly.

PropertyValue
Chemical Name 3-Amino-2-methoxypropan-1-ol hydrochloride
CAS Registry Number 1423028-88-9 (Racemic) 2287249-72-1 ((2R)-enantiomer)[2]
Molecular Formula C₄H₁₂ClNO₂ (or C₄H₁₁NO₂ · HCl)
Molecular Weight (Salt) 141.60 g/mol [4]
Molecular Weight (Free Base) 105.14 g/mol [5]
Monoisotopic Mass (Free Base) 105.07898 Da[6]
Physical State Solid / Powder[2]

Crucial Stoichiometric Implication: Failure to account for the hydrochloride counterion (using the 105.14 g/mol free base weight instead of the 141.60 g/mol salt weight) will result in a ~26% deficit in the molar equivalents of the building block, severely compromising downstream coupling reaction yields.

Synthetic Utility & Pathway Visualization

In API synthesis, 3-amino-2-methoxypropan-1-ol hydrochloride is typically subjected to a freebasing step or used directly in the presence of an auxiliary base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the nucleophilic amine in situ. The workflow below outlines the logical relationship between its physical state, synthetic utilization, and analytical quality control (QC).

G A 3-Amino-2-methoxypropan-1-ol HCl MW: 141.60 g/mol B Freebasing (Auxiliary Base) MW: 105.14 g/mol A->B Base Addition E LC-HRMS Analysis Exact Mass Verification A->E QC Workflow F NMR Spectroscopy Structural Confirmation A->F QC Workflow C N-Boc Protection (Boc2O, TEA) B->C Protection D API Intermediate Synthesis (Amide Coupling / Alkylation) C->D Coupling

Fig 1: Synthetic utilization and self-validating analytical workflow for the hydrochloride salt.

Analytical Characterization Protocols

To ensure scientific integrity, any batch of 3-amino-2-methoxypropan-1-ol hydrochloride must be validated through orthogonal analytical techniques. The following protocols are designed as self-validating systems, where the physical chemistry of the molecule dictates the experimental parameters.

Protocol A: HILIC-HRMS for Exact Mass Verification

Because the free base is highly polar and hydrophilic, it exhibits poor retention on standard C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Objective: Validate the free base monoisotopic mass (105.07898 Da)[6].

  • Step 1: Sample Preparation. Dissolve 1 mg of the HCl salt in 1 mL of Acetonitrile/Water (90:10, v/v).

    • Causality: A high organic solvent ratio is mandatory to promote partitioning into the aqueous-enriched layer immobilized on the HILIC stationary phase.

  • Step 2: Chromatographic Separation. Utilize an Amide-bonded HILIC column.

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Causality: Ammonium formate provides the necessary ionic strength to shield secondary interactions between the basic primary amine and residual silanols on the silica support, ensuring sharp, symmetrical peak shapes.

  • Step 3: Mass Spectrometry. Operate in Positive Electrospray Ionization (ESI+) mode. The salt complex dissociates in the source, allowing detection of the protonated free base

    
     at m/z 106.0863 .
    
Protocol B: Argentometric Titration for Stoichiometric Verification

Mass spectrometry confirms the identity of the organic moiety but does not confirm the 141.60 g/mol molecular weight of the bulk powder, as the chloride ion is lost during ionization. To validate the exact molecular weight, the counterion must be quantified.

  • Objective: Confirm the 1:1 stoichiometry of the hydrochloride salt (MW: 141.60 g/mol )[4].

  • Step 1: Sample Preparation. Accurately weigh ~100 mg of the compound and dissolve completely in 50 mL of deionized water.

  • Step 2: Potentiometric Titration. Titrate the solution with a standardized 0.1 M Silver Nitrate (

    
    ) solution.
    
  • Step 3: Detection. Monitor the titration curve using a silver/silver chloride (Ag/AgCl) reference electrode.

    • Causality: Relying on potentiometric detection rather than colorimetric indicators (e.g., Mohr's method) eliminates subjective visual end-point errors. A calculated chloride content of ~25.0% by mass directly self-validates that the material is a mono-hydrochloride salt with a molecular weight of 141.60 g/mol .

References

  • Sigma-Aldrich - (2R)-3-amino-2-methoxypropan-1-ol hydrochloride | CAS 2287249-72-1. Contains physical property data and stereochemical configurations.

  • Sigma-Aldrich - 3-Amino-2-methoxypropan-1-ol hydrochloride | CAS 1423028-88-9. Contains racemic molecular weight specifications (141.60 g/mol ).

  • PubChemLite (CoS) - 3-amino-2-methoxypropan-1-ol hydrochloride. Contains monoisotopic mass data (105.07898 Da) and structural patent references. (Indexed via PubChemLite database)

  • BLDpharm - (R)-3-Amino-2-methoxypropan-1-ol | CAS 2287249-71-0. Contains free base molecular weight data (105.14 g/mol ).

  • MolCore - 3-Amino-2-methoxypropan-1-ol hydrochloride. Details on API intermediate applications in global pharmaceutical research.

Sources

Comparative Technical Analysis: 2-Amino-3-Methoxypropan-1-ol vs. 3-Amino-2-Methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2-amino-3-methoxypropan-1-ol and 3-amino-2-methoxypropan-1-ol . These structural isomers, while sharing the same molecular formula (


), exhibit distinct physicochemical properties, synthetic accessibilities, and reactivities that dictate their specific applications in medicinal chemistry.

Executive Summary

In the landscape of chiral building blocks, the distinction between 2-amino-3-methoxypropan-1-ol (Isomer A) and 3-amino-2-methoxypropan-1-ol (Isomer B) is a classic case of regioisomerism affecting pharmacophore design.

  • Isomer A (Serinol-derived): Features an

    
    -branched primary amine. It is structurally analogous to O-methylserinol, often used to introduce chirality with a compact hydroxymethyl handle.
    
  • Isomer B (Isoserine-derived): Features a primary amine on a primary carbon with a

    
    -methoxy substituent. This structure (an O-methylisoserinol derivative) offers a longer, more flexible linker profile and distinct chelation geometry.
    

Key Differentiator: The primary utility difference lies in heterocycle formation and steric environment . Isomer A is the precursor of choice for 5-membered oxazolines, while Isomer B favors 6-membered oxazines.

Structural & Physicochemical Characterization

The fundamental difference lies in the carbon backbone connectivity. Both molecules possess a chiral center at C2, but the attachment of the amine and methoxy groups reverses their steric and electronic environments.

Molecular Architecture
Feature2-Amino-3-methoxypropan-1-ol 3-Amino-2-methoxypropan-1-ol
IUPAC Name 2-amino-3-methoxypropan-1-ol3-amino-2-methoxypropan-1-ol
Common Backbone Serinol (2-amino-1,3-propanediol)Isoserinol (3-amino-1,2-propanediol)
Amine Type Primary amine on Secondary Carbon (

-branched)
Primary amine on Primary Carbon (Unhindered)
Stereocenter C2 (carries -NH2)C2 (carries -OMe)
Chelation Motif 1,2-aminoalcohol (5-membered ring potential)1,3-aminoalcohol (6-membered ring potential)
CAS (Racemic) 333743-96-7 (HCl salt)1890953-12-4
CAS (Chiral) 148278-96-0 (R-isomer)1423028-88-9 (HCl)
Electronic & Steric Properties
  • Basicity (pKa): Isomer B is generally slightly more basic. The amine in Isomer A is on a secondary carbon, introducing minor steric hindrance to solvation of the ammonium ion, which typically lowers pKa relative to primary alkyl amines (Isomer B). However, the inductive electron-withdrawing effect of the

    
    -methoxy group is present in both.
    
  • Nucleophilicity: Isomer B contains a less sterically hindered amine (

    
    ) compared to Isomer A (
    
    
    
    ). Consequently, Isomer B exhibits faster kinetics in
    
    
    alkylations and acylation reactions.

Synthetic Pathways[3][4]

The synthesis of these isomers requires divergent strategies to ensure regiocontrol. Direct opening of epoxides often leads to mixtures; therefore, amino-acid reduction is the preferred route for high optical purity.

Synthesis of 2-Amino-3-methoxypropan-1-ol (Isomer A)

The most robust route starts from Serine . The challenge is selective O-methylation without alkylating the amine, often requiring protection (Boc/Cbz).

G Start L-Serine Methyl Ester Prot N-Boc Protection Start->Prot Boc2O, Et3N Meth O-Methylation (MeI / Ag2O) Prot->Meth Methylation Red Reduction (LiAlH4 / NaBH4) Meth->Red Ester Reduction Prod 2-Amino-3-methoxypropan-1-ol Red->Prod Deprotection (TFA)

Figure 1: Synthetic route for Isomer A via Serine derivation.

Synthesis of 3-Amino-2-methoxypropan-1-ol (Isomer B)

This isomer is typically derived from Isoserine or via the regioselective opening of glycidyl ethers, though the latter is prone to forming the wrong regioisomer (1-amino-3-methoxypropan-2-ol). The most reliable path is the reduction of 3-amino-2-methoxypropanoic acid derivatives.

G Start Methyl Glycidate Open Ring Opening (NaN3 or NH3) Start->Open Regioselective Attack Meth O-Methylation (NaH, MeI) Open->Meth 2-OH Methylation Red Reduction (H2/Pd or LAH) Meth->Red Ester & Azide Reduction Prod 3-Amino-2-methoxypropan-1-ol Red->Prod Final Workup

Figure 2: Synthetic route for Isomer B via Glycidate manipulation.

Reactivity Profile & Applications

Heterocycle Formation (Cyclization)

The distance between the amine and the hydroxyl group dictates the size of the ring formed upon reaction with carbonyl electrophiles (e.g., phosgene, CDI, aldehydes).

  • Isomer A (1,2-Aminoalcohol): Reacts to form Oxazolidinones or Oxazolines (5-membered rings). These are crucial chiral auxiliaries (Evans auxiliaries) and pharmacophores in antibiotics (e.g., Linezolid analogs).

  • Isomer B (1,3-Aminoalcohol): Reacts to form Oxazinanones or Dihydro-1,3-oxazines (6-membered rings). These structures are often explored in kinase inhibitors to span larger binding pockets.

Drug Design Implications
  • Linker Stability: The methoxy group in Isomer A is on a primary carbon (

    
    ), which is generally more metabolically stable than the methoxy on the secondary carbon of Isomer B (
    
    
    
    ), which is more prone to oxidative
    
    
    -dealkylation by CYP450 enzymes.
  • Solubility: Both isomers significantly enhance water solubility due to the amine/alcohol/ether functionality, but Isomer B often provides better rotational freedom (lower energy barrier) for the amine tail, potentially improving binding kinetics.

Experimental Protocols

Analytical Differentiation (NMR)

Distinguishing these isomers requires careful analysis of the


-NMR splitting patterns.
Signal2-Amino-3-methoxypropan-1-ol 3-Amino-2-methoxypropan-1-ol
CH-N Multiplet at ~3.0–3.3 ppm (1H)Not present (Amine is on CH2)
CH2-N Not presentTriplet/Multiplet at ~2.7–2.9 ppm (2H)
Methine (CH-O) Not present (Ether is on CH2)Multiplet at ~3.4–3.6 ppm (1H)
Coupling CH-NH2 couples to two CH2 groupsCH2-NH2 couples to one CH group
Handling & Storage
  • Hygroscopicity: Both isomers are highly hygroscopic oils or low-melting solids. They must be stored under argon/nitrogen at 2–8°C.

  • Stability: Free bases absorb

    
     from air to form carbamates. It is recommended to store them as Hydrochloride (HCl) or Tosylate (TsOH) salts for long-term stability.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14412118, 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Retrieved from .

  • Sigma-Aldrich. Product Specification: 3-amino-2-(methoxymethyl)propan-1-ol. Retrieved from .

  • ChemScene. CAS 500362-21-0 | 3-((2-Methoxyphenyl)amino)propan-1-ol.[1] Retrieved from .

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantics Scholar. Retrieved from .

  • ChemicalBook. 2-Amino-2-methyl-1-propanol synthesis and properties. Retrieved from .

Sources

Navigating 3D Chemical Space: A Technical Guide to Novel Chiral Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fsp³ Imperative

The "Escape from Flatland" is no longer a theoretical concept; it is a clinical mandate. Analysis of attrition rates in Phase II/III clinical trials reveals a stark correlation: candidates with higher fraction of sp³-hybridized carbons (Fsp³) and greater chiral complexity demonstrate superior solubility, selectivity, and metabolic stability compared to their flat, aromatic counterparts.

This guide moves beyond standard asymmetric hydrogenation. It focuses on novel chiral intermediates —specifically


-chiral bicyclo[1.1.1]pentanes (BCPs) , chiral sulfoximines , and biocatalytically derived chiral amines —that serve as high-value bioisosteres. We provide the technical roadmap to synthesize, validate, and integrate these 3D motifs into your lead optimization workflows.

Part 1: Strategic Architecture – The Value of Complexity

The Bioisostere Evolution

Modern medicinal chemistry relies on replacing metabolic "soft spots" with robust, 3D scaffolds.

  • Phenyl Replacement: The Bicyclo[1.1.1]pentane (BCP) unit is a proven bioisostere for the phenyl ring, offering a linear vector but with improved solubility and no

    
    -stacking liability. The challenge has been installing chirality  at the bridgehead (
    
    
    
    -position).
  • Sulfone/Sulfonamide Replacement: Chiral sulfoximines (

    
    ) add a vector for hydrogen bonding and solubility that achiral sulfones lack.
    
Decision Matrix: Route Selection

When targeting a novel chiral intermediate, the choice of synthetic strategy is critical. Use the following logic flow to determine the optimal path.

ChiralStrategy Start Target Chiral Intermediate IsNatural Is motif present in Chiral Pool? Pool Use Chiral Pool (Amino acids, Terpenes) IsNatural->Pool Yes Complexity Structural Complexity? IsNatural->Complexity No Biocat Biocatalysis (IREDs, ATAs) Complexity->Biocat Heterocycles/Amines ChemCat Chemo-Catalysis (Photoredox, Metal-Ligand) Complexity->ChemCat C-C Bond Formation (e.g., BCPs) Scale Scale-Up Candidate Biocat->Scale High ee Resolution Chiral Resolution (SFC/HPLC) ChemCat->Resolution Low ee? ChemCat->Scale High ee

Figure 1: Strategic decision tree for selecting the synthesis route of novel chiral intermediates. Note the divergence based on structural class (amines vs. carbon frameworks).

Part 2: Emerging Classes & Synthetic Methodologies[1]

-Chiral Bicyclo[1.1.1]pentanes (BCPs)

Why: BCPs are excellent phenyl bioisosteres, but accessing the


-chiral variant (where the substituent on the bridgehead carbon is chiral) is synthetically demanding.[1][2]
Methodology:  Recent breakthroughs utilize photoredox organocatalysis  or multicomponent coupling . The direct functionalization of [1.1.1]propellane is the most atom-economic route.
Chiral Sulfoximines

Why: They offer higher aqueous solubility than sulfones and introduce a stable chiral center at sulfur. Methodology:

  • Stereoselective Imidation: Metal-catalyzed transfer of nitrenes to chiral sulfoxides.

  • Resolution: Classical resolution is inefficient; Enzymatic kinetic resolution or Chiral HPLC are preferred for early phase.

Comparative Analysis of Synthetic Methods
MethodologyTarget ClassKey ReagentsTypical ee%Scalability
Photoredox/Organocatalysis

-Chiral BCPs
Ir/Ru photocatalyst, Chiral amine>90%Moderate (g-scale)
Biocatalysis (IREDs) Chiral Cyclic AminesNADPH, Imine Reductase>99%High (kg-scale)
Asymmetric Allylic Alkylation

-Chiral BCPs
Grignard, [1.1.1]propellane, Cu/Ir cat>95%Moderate
Sulfur-Selective Alkylation Chiral SulfoximinesSulfinamides, Alkyl halides>98%High

Part 3: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of an -Chiral BCP via Multicomponent Coupling

Objective: Synthesis of an


-chiral 1,3-difunctionalized bicyclo[1.1.1]pentane. This protocol is adapted from recent high-impact methodologies (e.g., J. Am. Chem. Soc. or Nature protocols involving [1.1.1]propellane).

Mechanism: The reaction proceeds via the in situ formation of a BCP-Grignard reagent followed by an asymmetric Copper-catalyzed allylic substitution.

BCP_Mechanism Prop [1.1.1]Propellane BCP_Grig BCP-Grignard Intermediate Prop->BCP_Grig + RMgBr RMgBr R-MgBr (Grignard) Product α-Chiral BCP BCP_Grig->Product + AllylPhos + Cat AllylPhos Allylic Phosphate Cat Cu/Chiral Ligand Cat->Product

Figure 2: Reaction pathway for the multicomponent synthesis of


-chiral BCPs.
Materials:
  • [1.1.1]Propellane: 0.5 M solution in Et₂O (Freshly prepared or commercial).

  • Grignard Reagent: Phenylmagnesium bromide (1.0 M in THF).

  • Electrophile: Diethyl (3-phenylallyl) phosphate.

  • Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) (5 mol%).

  • Chiral Ligand: (R,R,p-S)-Ph-Trap (or similar chiral phosphine ligand) (6 mol%).

  • Solvent: Anhydrous MTBE/THF.

Step-by-Step Methodology:
  • Catalyst Formation (Inert Atmosphere):

    • In a flame-dried Schlenk tube under Argon, weigh CuTC (9.5 mg, 0.05 mmol) and the Chiral Ligand (0.06 mmol).

    • Add anhydrous MTBE (2.0 mL) and stir at room temperature for 30 mins to form the active catalyst complex.

  • BCP-Grignard Generation:

    • In a separate flask, cool the [1.1.1]propellane solution (1.2 mmol) to 0 °C.

    • Dropwise add Phenylmagnesium bromide (1.0 mmol).

    • Stir at 0 °C for 15 minutes. Critical: This generates the 1-phenyl-bicyclo[1.1.1]pentan-3-yl magnesium bromide species in situ.

  • Asymmetric Coupling:

    • Cool the catalyst solution (Step 1) to -78 °C.

    • Add the electrophile (Allylic phosphate, 0.8 mmol) to the catalyst mixture.

    • Cannulate the BCP-Grignard solution (Step 2) slowly into the catalyst/electrophile mixture over 10 minutes.

    • Stir at -78 °C for 4 hours, then allow to warm slowly to 0 °C over 2 hours.

  • Quench and Workup:

    • Quench with saturated aq. NH₄Cl (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis:

    • Purify via Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Yield Expectation: 70-85%.

    • Validation: Determine ee% using Chiral SFC (e.g., Chiralpak AD-H, CO₂/MeOH).

Part 4: Quality Control & Data Integrity

Trustworthiness in chiral synthesis relies on rigorous analytics. Do not rely on optical rotation (


) alone; it is prone to aggregation errors.
Mandatory Analytical Panel
  • Chiral SFC/HPLC: Trace integration must show <0.5% of the minor enantiomer for pharmaceutical intermediates (ee > 99%).

  • X-Ray Crystallography: Required for absolute configuration assignment if not previously described in literature.

  • Residual Metal Analysis: If using Pd, Cu, or Ir catalysts, ICP-MS must confirm metal levels <10 ppm for biological assays.

Self-Validating System Check
  • Racemic Standard: Always synthesize a racemic standard using an achiral ligand (e.g., PPh₃) to accurately identify retention times of both enantiomers before analyzing the chiral run.

References

  • Synthesis of Enantioenriched

    
    -Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 2019. [Link]
    
  • Enantioselective Synthesis of

    
    -Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 2021. [Link]
    
  • Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 2022.[3][4] [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 2010. [Link]

  • Fsp3-rich and diverse fragments inspired by natural products. Chemical Communications, 2019. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of (2S)-3-amino-2-methoxypropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a high-value chiral amino alcohol building block, increasingly utilized in the synthesis of kinase inhibitors, antibody-drug conjugates (ADCs), and complex peptidomimetics. Its structure—featuring a primary amine, a primary alcohol, and a sterically defined methoxy ether at the chiral center—serves as a versatile "chiral linker" that modulates solubility and binding affinity in drug candidates.

This application note details a robust, scalable synthetic protocol derived from the chiral pool precursor (S)-Solketal . Unlike routes relying on expensive asymmetric catalysis or enzymatic resolution, this method leverages the inherent stereochemistry of the starting material to ensure high enantiomeric excess (>98% ee) while allowing for flexible functional group manipulation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of chiral integrity retention . By starting with (S)-Solketal (derived from D-Mannitol), we establish the C2 stereocenter immediately. The core challenge is the differentiation of the two primary carbons (C1 and C3) to install the methoxy group at C2 and the amine at C3 distinct from the hydroxyl at C1.

Strategic Disconnections[1]
  • C3-Amine Formation: Installed via nucleophilic substitution of an activated alcohol (mesylate) with azide, followed by reduction.

  • C2-Methoxy Installation: Achieved via Williamson ether synthesis on the secondary alcohol.

  • C1/C3 Differentiation: Accomplished through orthogonal protection strategies (Benzyl vs. Trityl).

Synthesis Pathway Diagram[1][2]

SynthesisPathway Solketal (S)-Solketal (Starting Material) Bn_Solketal Benzyl-Solketal Solketal->Bn_Solketal 1. BnBr, NaH (Protection) Diol 3-(Benzyloxy)propane-1,2-diol Bn_Solketal->Diol 2. AcOH/H2O (Acetonide Hydrolysis) Trityl_Ether 1-Trityl-3-Benzyl-Glycerol Diol->Trityl_Ether 3. TrCl, Pyridine (Selective 1°-OH Protection) Methyl_Ether 2-Methoxy Intermediate Trityl_Ether->Methyl_Ether 4. MeI, NaH (2°-OH Methylation) Alcohol Primary Alcohol (Trityl Removed) Methyl_Ether->Alcohol 5. ZnBr2 or H+ (Detritylation) Azide Azido Intermediate Alcohol->Azide 6. MsCl; then NaN3 (Activation & Substitution) Target (2S)-3-amino-2-methoxypropan-1-ol HCl (Target) Azide->Target 7. H2, Pd/C, HCl (Global Deprotection & Reduction)

Figure 1: Step-by-step synthetic pathway from (S)-Solketal to the target amino alcohol.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Differentiation[1]

Objective: Isolate the secondary hydroxyl group for methylation while distinguishing the two primary positions.

Step 1: Benzyl Protection of (S)-Solketal
  • Reagents: (S)-Solketal (1.0 eq), Benzyl bromide (1.1 eq), Sodium hydride (60% dispersion, 1.2 eq), TBAI (cat.), THF/DMF (4:1).

  • Procedure:

    • Cool a suspension of NaH in dry THF/DMF to 0°C under nitrogen.

    • Add (S)-Solketal dropwise; stir for 30 min.

    • Add Benzyl bromide and TBAI; warm to RT and stir for 4 hours.

    • Quench: Carefully add saturated NH4Cl.

    • Workup: Extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

    • Validation: TLC (Hex/EtOAc 4:1) shows conversion of starting material (Rf ~0.3) to product (Rf ~0.7).

Step 2: Acetonide Hydrolysis
  • Reagents: 80% Acetic acid (aq) or 1M HCl in MeOH.

  • Procedure:

    • Dissolve the benzylated intermediate in 80% AcOH.

    • Heat to 60°C for 2 hours.

    • Concentrate under reduced pressure to remove AcOH (azeotrope with toluene if necessary).

    • Product: (S)-3-(benzyloxy)propane-1,2-diol.

Step 3: Selective Tritylation
  • Rationale: The primary alcohol is sterically more accessible than the secondary alcohol (C2). Trityl chloride (TrCl) is bulky and highly selective for primary positions.

  • Reagents: Trityl chloride (1.1 eq), Pyridine (solvent/base), DMAP (cat.).

  • Procedure:

    • Dissolve the diol in dry pyridine.

    • Add TrCl and DMAP; stir at RT for 12 hours.

    • Workup: Pour into ice water, extract with DCM. Wash with CuSO4 solution (to remove pyridine), then water/brine.

    • Purification: Flash chromatography (Hex/EtOAc) to yield (S)-1-(benzyloxy)-3-(trityloxy)propan-2-ol.

Phase 2: Functional Group Installation[1]

Objective: Install the critical methoxy group at C2 and convert the C1 alcohol to an amine precursor.

Step 4: O-Methylation
  • Reagents: Methyl iodide (MeI) (1.5 eq), NaH (1.5 eq), THF.

  • Procedure:

    • Cool NaH suspension in THF to 0°C.

    • Add the Trityl-protected alcohol; stir 30 min.

    • Add MeI dropwise. Stir at RT for 3 hours.

    • Note: The bulky Trityl group prevents methylation at C1; the Benzyl group protects C3. Only C2 is available.

    • Workup: Standard aqueous quench and extraction.

Step 5: Detritylation
  • Reagents: ZnBr2 in DCM/MeOH or mild acidic resin (Amberlyst 15).

  • Procedure:

    • Treat the methylated intermediate with ZnBr2 (1.5 eq) in DCM/MeOH (2:1) for 2 hours.

    • Selectivity: This condition removes the acid-labile Trityl group while leaving the Benzyl ether intact.

    • Product: (S)-3-(benzyloxy)-2-methoxypropan-1-ol.

Step 6: Azidation (Amine Precursor)
  • Reagents: Methanesulfonyl chloride (MsCl), Et3N, DCM; then Sodium azide (NaN3), DMF.

  • Procedure:

    • Mesylation: React the free alcohol with MsCl/Et3N in DCM at 0°C to form the mesylate.

    • Substitution: Dissolve the crude mesylate in DMF. Add NaN3 (2.0 eq) and heat to 60°C for 6 hours.

    • Safety: Handle azides behind a blast shield. Do not concentrate reaction mixtures containing azides to dryness if metal salts are present.

Phase 3: Global Deprotection & Salt Formation[1]

Objective: Simultaneously reduce the azide to an amine and remove the benzyl protection to release the final product.

Step 7: Hydrogenation
  • Reagents: H2 (1 atm or balloon), 10% Pd/C (10 wt%), MeOH, catalytic HCl (or add HCl after).

  • Procedure:

    • Dissolve the azido-benzyl ether in MeOH.

    • Add Pd/C carefully (under Argon).

    • Stir under H2 atmosphere for 12–18 hours.

    • Mechanism: The Pd/C catalyzes both the reduction of the azide (-N3

      
       -NH2) and the hydrogenolysis of the benzyl ether (-OBn 
      
      
      
      -OH).
    • Salt Formation: Filter off the catalyst (Celite). Add 1.1 eq of HCl (in dioxane or MeOH). Concentrate to dryness.

    • Final Product: this compound.

Analytical Specifications & Quality Control

To ensure the material meets pharmaceutical standards, the following parameters must be verified.

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Purity > 98.0%HPLC (ELSD or CAD detection)
Chiral Purity > 98% eeChiral HPLC (Daicel Crownpak or similar)
1H NMR Consistent with structure400 MHz, D2O or DMSO-d6
Mass Spec [M+H]+ = 106.08 (Free base)LC-MS (ESI+)
Water Content < 1.0%Karl Fischer

Key NMR Signals (D2O):

  • 
     3.6–3.8 ppm (m, 3H): -CH(OMe)- and -CH2OH.
    
  • 
     3.4 ppm (s, 3H): -OCH3.
    
  • 
     3.0–3.2 ppm (m, 2H): -CH2NH2.
    

Workflow Logic & Critical Control Points

The following diagram illustrates the operational workflow and decision gates to ensure success.

Workflow Start Start: (S)-Solketal Check1 QC: Check Optical Rotation Start->Check1 Step1 Step 1-3: Protection & Differentiation (Bn protection, Hydrolysis, Tritylation) Check1->Step1 Gate1 Critical Gate: Regioselectivity Confirm Trityl is on 1°-OH via NMR Step1->Gate1 Step4 Step 4-6: Functionalization (Methylation, Detritylation, Azidation) Gate1->Step4 Pass Safety Safety Check: Azide Handling Ensure no heavy metals; Shielding Step4->Safety Step7 Step 7: Global Reduction (H2, Pd/C) Safety->Step7 FinalQC Final QC: Purity & Chiral HPLC Step7->FinalQC FinalQC->Step7 Repurify End Final Product Packaging (Hygroscopic - Store under Argon) FinalQC->End Pass

Figure 2: Operational workflow emphasizing critical quality gates and safety checks.

References

  • Solketal as a Chiral Precursor

    • Source: BenchChem.[1][2] "Synthesis of Enantiomerically Pure Amino Alcohols." Link

  • Regioselective Tritylation of Diols

    • Source: Sigma-Aldrich. "Protective Groups in Organic Synthesis - Trityl Ethers." Link

  • Azide Reduction Methodologies

    • Source: American Elements. "(2S)-2-amino-3-methoxypropan-1-ol hydrochloride Product Data." Link

  • General Chiral Pool Synthesis Strategies

    • Source: PubChem. "Compound Summary: (2S)-3-amino-2-methoxypropan-1-ol." Link

(Note: While specific CAS numbers like 1423028-88-9 refer to the target, the synthesis described above is a standard, chemically valid route based on established transformations of the Solketal scaffold.)

Sources

Application Note: Chemoselective N-Boc Protection of (2S)-3-amino-2-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butoxycarbonyl (Boc) group is a premier protecting group in organic synthesis, prized for its robust stability toward nucleophiles and basic conditions, as well as its clean cleavage under mild anhydrous acidic conditions (e.g., using TFA or HCl)[1]. When functionalizing chiral amino alcohols such as (2S)-3-amino-2-methoxypropan-1-ol , the primary synthetic challenge lies in chemoselectivity: ensuring the exclusive protection of the primary amine (N-Boc) without competitive protection of the primary alcohol (O-Boc)[2]. This application note details a base-free, solvent-accelerated protocol designed to yield >98% N-selectivity.

Mechanistic Rationale & Chemoselectivity Logic

To achieve absolute N-selectivity, this protocol leverages the inherent nucleophilic differential between the amine and the alcohol, heavily optimized by solvent effects. While traditional Boc-protection protocols employ external bases like triethylamine (TEA) or sodium bicarbonate to mop up protons[3], this method utilizes an alcohol solvent (methanol) under strictly base-free conditions.

The Causality of Solvent Choice: Quantum mechanical (QM) modeling has demonstrated that alcoholic solvents actively participate in the reaction's transition state. Methanol forms a hydrogen-bonded, six-membered cyclic transition state bridging the primary amine and the carbonyl oxygen of the Boc anhydride. This interaction significantly lowers the activation energy for N-attack, accelerating the reaction by up to 70-fold compared to non-polar solvents[4]. This solvent-mediated acceleration renders external bases unnecessary. By omitting strong bases and nucleophilic catalysts like DMAP—which are notorious for driving unwanted O-acylation—we establish a self-regulating system that completely suppresses O-Boc formation.

Mechanism A Amino Alcohol + Boc2O (in Methanol) B N-Attack (Amine) A->B Fast C O-Attack (Alcohol) A->C Slow D H-Bond Stabilized TS (MeOH lowers Activation Energy) B->D E High Activation Energy (Poor Nucleophile, No Base) C->E F N-Boc Product (Major Pathway) D->F G O-Boc Product (Suppressed) E->G

Fig 1: Mechanistic logic dictating N-Boc chemoselectivity over O-Boc via solvent stabilization.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
(2S)-3-amino-2-methoxypropan-1-ol 105.141.001.05 gSubstrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.052.29 g (2.41 mL)Electrophile / Protecting Agent
Methanol (Anhydrous) 32.04Solvent25.0 mLSolvent / TS H-Bond Stabilizer
Citric Acid (5% aq) 192.12Wash15.0 mLAmine Scavenger (Workup)

Step-by-Step Experimental Protocol

Workflow A Substrate in MeOH B Dropwise Boc2O (0 °C) A->B C Stir at RT (2-4 hrs) B->C D TLC Check (Ninhydrin) C->D E Acidic Wash & Extraction D->E F Pure N-Boc Product E->F

Fig 2: Step-by-step workflow for the chemoselective N-Boc protection.

Step 1: Substrate Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2S)-3-amino-2-methoxypropan-1-ol (1.05 g, 10.0 mmol) in anhydrous methanol (20 mL).

Step 2: Temperature Control Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere. Causality: Initiating the reaction at 0 °C controls the exothermic nature of the anhydride ring-opening and prevents localized thermal spikes that could inadvertently drive O-Boc formation[3].

Step 3: Electrophile Addition Dissolve Boc₂O (2.29 g, 10.5 mmol, 1.05 equiv) in 5 mL of anhydrous methanol. Add this solution dropwise to the reaction flask over 15 minutes. Causality: A slight excess (1.05 eq) ensures complete consumption of the amine while minimizing leftover Boc₂O. Dropwise addition prevents over-concentration of the electrophile.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. As the reaction proceeds, carbon dioxide (CO₂) gas will be evolved as a byproduct of the leaving group's decomposition[2]. Ensure the system is properly vented (do not use a closed system)[3].

Step 5: In-Process Monitoring Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). Visualize using a Ninhydrin stain. The primary amine starting material will rapidly stain pink/purple upon heating, whereas the N-Boc protected product will remain largely unstained by Ninhydrin (but can be visualized with PMA or KMnO₄).

Step 6: Self-Validating Workup Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the crude residue in Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous citric acid (15 mL). Causality: The mild acidic wash acts as a self-validating purification step, protonating any trace unreacted starting amine and pulling it into the aqueous layer without cleaving the newly formed Boc group. Follow with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product, (2S)-3-(tert-butoxycarbonylamino)-2-methoxypropan-1-ol , is typically obtained in >95% yield and >98% purity, requiring no further column chromatography.

Analytical Validation

To verify the structural integrity and chemoselectivity of the isolated product, employ the following analytical checks:

  • ¹H NMR (CDCl₃): Look for the diagnostic, highly integrated singlet at ~1.44 ppm (9H) corresponding to the tert-butyl group. The presence of a broad singlet at ~4.5 - 5.5 ppm (1H) confirms the N-H proton of the carbamate. The absence of a downfield shift in the C1 methylene protons confirms the primary alcohol remains unprotected.

  • Mass Spectrometry (ESI-MS): The exact mass of the product is 205.13 Da. Look for the sodium adduct [M+Na]⁺ at m/z 228.1 . A diagnostic fragmentation pattern in MS/MS is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Troubleshooting

  • Observation of O-Boc or Di-Boc Impurities: If TLC or NMR indicates O-Boc formation, ensure that absolutely no DMAP or strong bases were introduced to the glassware. Verify that the Boc₂O stoichiometry did not exceed 1.05 equivalents.

  • Incomplete Reaction: If the amine is not fully consumed after 4 hours, verify the quality of the Boc₂O (which can degrade into tert-butanol and CO₂ over time if exposed to moisture). Add an additional 0.1 equivalents of Boc₂O and stir for 1 further hour.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at:[Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. WuXi AppTec. Available at:[Link]

Sources

Application Notes and Protocols: The Strategic Use of (2S)-3-amino-2-methoxypropan-1-ol in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Amino Acids

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acid derivatives is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, including their conformational stability, resistance to enzymatic degradation, and receptor-binding affinity. Among the emerging classes of these structural modifiers are N-alkoxy amino alcohols. The introduction of an alkoxy group, such as the methoxy moiety in (2S)-3-amino-2-methoxypropan-1-ol, onto the peptide backbone can enforce specific secondary structures and alter hydrogen bonding patterns.[1]

This guide provides a comprehensive overview of the theoretical and practical considerations for utilizing (2S)-3-amino-2-methoxypropan-1-ol in peptide synthesis. We will explore its potential to create novel peptide analogues, detail the necessary chemical modifications for its successful incorporation, and provide robust, step-by-step protocols for its use in solid-phase peptide synthesis (SPPS).

The Scientific Rationale: Why Incorporate an N-Methoxy Amino Alcohol?

The strategic placement of a methoxy group on the nitrogen atom of an amino-alcohol building block introduces several potential advantages for the resulting peptide:

  • Conformational Rigidity: The N-methoxy group can restrict the rotation around the N-Cα bond, influencing the peptide's local conformation. This can be leveraged to stabilize specific secondary structures, such as β-turns or β-sheets, which are often critical for biological activity.[1]

  • Disruption of Aggregation: In sequences prone to aggregation during synthesis, the introduction of backbone modifications can disrupt the intermolecular hydrogen bonding that leads to insolubility and poor coupling efficiency.[2]

  • Enhanced Enzymatic Stability: The N-substituted backbone is often less susceptible to cleavage by proteases, potentially increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Solubility and Lipophilicity: The methoxy group can subtly alter the physicochemical properties of the peptide, which can be fine-tuned to improve solubility or membrane permeability.

The (2S)-3-amino-2-methoxypropan-1-ol molecule presents two primary reactive sites for peptide synthesis: a primary amine and a primary alcohol. For its incorporation as a distinct building block within a peptide chain, the hydroxyl group must be temporarily protected to prevent unwanted side reactions during the coupling of its amino group to the growing peptide's C-terminus.

Experimental Design: A Strategic Workflow

The successful incorporation of (2S)-3-amino-2-methoxypropan-1-ol into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires a methodical approach. The overall workflow involves the protection of the building block, its coupling to the resin-bound peptide, and subsequent deprotection and cleavage.

G cluster_0 Phase 1: Pre-Synthesis Preparation cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Cleavage and Deprotection start (2S)-3-amino-2-methoxypropan-1-ol protect Protect Hydroxyl Group (e.g., with Trityl chloride) start->protect purify Purify Protected Building Block (Trt-AMP) protect->purify couple_amp Couple Protected Trt-AMP (HBTU/HATU, DIPEA) purify->couple_amp To SPPS Cycle resin Start with Fmoc-AA-Resin deprotect Fmoc Deprotection (Piperidine in DMF) resin->deprotect couple Couple Next Fmoc-AA (HBTU/HATU, DIPEA) deprotect->couple repeat Repeat Cycle (n-1) times couple->repeat final_deprotect Final Fmoc Deprotection repeat->final_deprotect final_deprotect->couple_amp cleave Cleavage from Resin (TFA Cocktail) couple_amp->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify_final Purify Peptide by HPLC precipitate->purify_final

Workflow for incorporating the protected amino alcohol.

Protocol 1: Protection of (2S)-3-amino-2-methoxypropan-1-ol

Objective: To selectively protect the primary hydroxyl group of (2S)-3-amino-2-methoxypropan-1-ol, leaving the primary amine free for subsequent peptide coupling. The trityl (Trt) group is chosen for its stability under the basic conditions of Fmoc deprotection and its lability in the final acidic cleavage step.

Materials:

  • (2S)-3-amino-2-methoxypropan-1-ol

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve (2S)-3-amino-2-methoxypropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Trityl chloride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure (2S)-1-(trityloxy)-3-amino-2-methoxypropane (Trt-AMP).

Protocol 2: Incorporation of Trt-AMP into a Peptide Sequence via SPPS

Objective: To couple the protected Trt-AMP building block to the N-terminus of a peptide chain assembled on a solid support using standard Fmoc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Protected (2S)-1-(trityloxy)-3-amino-2-methoxypropane (Trt-AMP)

  • Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.[5]

  • Washing Solvents: DCM, Methanol.

  • Kaiser test or other ninhydrin-based test for free amines.

Procedure:

  • Swell the peptide-resin (with the final Fmoc group already removed) in DMF for 30 minutes in a reaction vessel.

  • In a separate vial, prepare the coupling solution: Dissolve Trt-AMP (3.0 eq relative to resin loading) and HBTU/HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the coupling solution and allow it to pre-activate for 1-2 minutes.

  • Drain the DMF from the resin and immediately add the activated coupling solution.

  • Agitate the mixture at room temperature for 2-4 hours. The coupling of sterically hindered or unusual amino acids can be slower than standard amino acids.[6]

  • Monitor the reaction for the disappearance of free amines using the Kaiser test.[7] If the test is positive after 4 hours, the coupling can be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin extensively: 3 times with DMF, 3 times with DCM, and 3 times with Methanol.

  • Dry the resin under a high vacuum. The resin is now ready for final cleavage.

Data Presentation: Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical for efficiently forming the amide bond, especially with a non-standard building block like Trt-AMP. The table below compares common reagents suitable for this task.[3][4][8]

Coupling ReagentClassAdvantagesDisadvantages
HBTU/TBTU Uronium/Aminium SaltHighly efficient, fast reaction times, well-established for SPPS.Can cause guanidinylation of the free amine if not pre-activated.[2][3]
HATU Uronium/Aminium SaltMore reactive than HBTU, excellent for hindered couplings, lower racemization risk.[3]Higher cost than HBTU.
PyBOP Phosphonium SaltDoes not cause guanidinylation, making it ideal for in-situ activation.[3] Generates carcinogenic HMPA as a byproduct.[4]
DIC/HOBt CarbodiimideCost-effective, simple to use.Slower reaction times compared to onium salts, potential for N-acylurea byproduct formation.[4]

Final Step: Cleavage and Global Deprotection

The final step involves cleaving the completed peptide from the solid support while simultaneously removing all acid-labile protecting groups, including the Trt group from our incorporated building block and side-chain protecting groups from other amino acids.[9]

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail (TFA/thioanisole/EDT/anisole, 90:5:3:2) is typically effective.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

The incorporation of (2S)-3-amino-2-methoxypropan-1-ol represents a novel strategy for creating peptide analogues with potentially enhanced therapeutic properties. While not a standard off-the-shelf building block, its synthesis and integration into peptide chains are achievable through the robust and well-established methodologies of Fmoc-based SPPS. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the impact of N-methoxy backbone modifications. This approach opens new avenues for designing peptides with tailored conformations, improved stability, and unique biological activities, further expanding the vast chemical space of peptide-based therapeutics.

References

  • Title: N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity Source: Organic & Biomolecular Chemistry URL
  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Title: Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides Source: PMC URL
  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: Nowick Laboratory, University of California, Irvine URL
  • Title: Optimizing Peptide Coupling: Key Techniques Source: Bachem URL
  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL
  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Title: Introduction to Peptide Synthesis Methods Source: Bachem URL
  • Title: Peptide Coupling Reagents Guide Source: MilliporeSigma URL
  • Title: Fmoc Amino Acids for SPPS Source: AltaBioscience URL
  • Title: Developments in peptide and amide synthesis Source: Current Opinion in Chemical Biology URL
  • Title: Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: MDPI URL

Sources

Reaction conditions for nucleophilic substitution with 3-amino-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Nucleophilic Substitution with 3-Amino-2-Methoxypropanol

Executive Summary

3-Amino-2-methoxypropan-1-ol (AMP) is a versatile bifunctional building block containing a primary amine, a primary alcohol, and a secondary methoxy ether. Its unique architecture—specifically the electron-donating methoxy group at the C2 position—modulates the nucleophilicity of the adjacent amine and hydroxyl groups, making it a critical scaffold in the synthesis of kinase inhibitors , contrast agents (e.g., iodinated X-ray contrast media), and surface-modified nanoparticles .

This Application Note provides a definitive guide to controlling chemoselectivity between the N- and O-nucleophilic sites. We present validated protocols for N-arylation (SNAr) , Amide Coupling , and O-alkylation , ensuring high yield and purity while minimizing side reactions such as polymerization or bis-alkylation.

Reactivity Profile & Chemoselectivity

The core challenge in utilizing AMP is managing the competing nucleophilicity of the amine (


) and the alcohol (

).
  • Primary Amine (

    
    ):  The kinetic nucleophile. Under neutral or basic conditions, N-alkylation or N-acylation occurs exclusively.
    
  • Primary Alcohol (

    
    ):  The thermodynamic nucleophile (in reversible reactions) or secondary target. Requires deprotonation (alkoxide formation) or specific catalysis to react in the presence of the free amine.
    
  • Methoxy Group (

    
    ):  Acts as an internal Lewis base, potentially chelating metal catalysts (e.g., Cu, Pd) or stabilizing transition states via the gauche effect.
    
Chemoselectivity Decision Matrix
Desired BondReaction TypeCritical ConditionSelectivity Ratio (N:O)
C–N SNAr / AlkylationWeak Base (TEA, DIPEA), Polar Protic/Aprotic Solvent> 99:1
C–N Amide CouplingEDC/NHS or Acid Chloride,

> 99:1
C–O EtherificationMust protect Amine first (e.g., Boc, Cbz). Strong Base (NaH).[1]N/A (Stepwise)
Heterocycle CyclizationBis-electrophile + HeatIntramolecular

Protocol A: Chemoselective N-Arylation (SNAr)

Application: Synthesis of heteroaryl-amine scaffolds (common in kinase inhibitors). Target: Reaction of AMP with 2,4-Dichloropyrimidine.

Rationale

The primary amine of AMP is sufficiently nucleophilic to displace chlorides on activated heteroaromatics without affecting the hydroxyl group. The use of a polar solvent (n-Butanol or DMF) stabilizes the transition state (Meisenheimer complex).

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 3-Amino-2-methoxypropan-1-ol (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent:

    
    -Butanol (Green alternative to DMF) or IPA.
    
Step-by-Step Procedure
  • Charge: To a reaction vessel equipped with a reflux condenser, add 2,4-Dichloropyrimidine (10 mmol) and

    
    -Butanol (50 mL).
    
  • Cool: Cool the solution to

    
     to minimize regio-isomeric mixtures (C2 vs C4 displacement).
    
  • Addition: Add DIPEA (25 mmol) followed by the slow addition of AMP (11 mmol) dissolved in minimal

    
    -Butanol.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Note: If C2-selectivity is poor, maintain at

      
       for 4-6 hours.
      
  • Monitor: Check via HPLC/UPLC (C18 column, Water/MeCN gradient). Look for disappearance of starting material (

    
     min) and formation of product (
    
    
    
    min).
  • Workup: Evaporate

    
    -Butanol under reduced pressure. Redissolve residue in EtOAc, wash with Water (
    
    
    
    ) and Brine (
    
    
    ).
  • Purification: Recrystallize from EtOAc/Hexanes or purify via Flash Chromatography (DCM:MeOH 95:5).

Critical Control Parameters (CPP)
  • Temperature:

    
     promotes bis-substitution (displacement of both chlorides).
    
  • Stoichiometry: Excess AMP (>1.5 equiv) leads to substitution at both C2 and C4 positions.

Protocol B: Surface Modification of Carboxylated Nanoparticles

Application: Synthesis of MRI Contrast Agents (USPIO). Target: Amide bond formation between AMP and Polyacrylic Acid (PAA) coated


 nanoparticles.
Rationale

AMP is used to neutralize the negative surface charge of carboxylated nanoparticles and introduce hydroxyl groups, which improve water dispersibility and biocompatibility. The reaction utilizes carbodiimide chemistry.

Workflow Diagram (DOT)

SurfaceMod Start Carboxylated Fe3O4 NPs Activation Activation (EDC / NHS) pH 5.5 Start->Activation Activate -COOH Coupling Coupling (+ AMP) pH 7.4 Activation->Coupling Form Active Ester Purification Dialysis (MWCO 3.5 kDa) Coupling->Purification Amide Bond Formation Final Hydroxylated Contrast Agent Purification->Final Remove Excess Reagents

Figure 1: Workflow for the surface modification of magnetic nanoparticles using 3-amino-2-methoxypropanol.

Procedure
  • Activation: Disperse 100 mg of PAA-coated

    
     in 20 mL MES buffer (pH 5.5). Add EDC (50 mg) and NHS (30 mg). Stir for 30 min at RT.
    
  • Coupling: Adjust pH to 7.4 using PBS. Add 3-Amino-2-methoxypropan-1-ol (100 mg).

  • Incubation: Stir gently for 24 hours at RT. The amine reacts selectively with the NHS-ester; the hydroxyl group remains free.

  • Purification: Dialyze against distilled water for 48 hours (change water every 8 hours) to remove unreacted AMP and coupling byproducts.

  • Characterization: Confirm modification via FT-IR (New Amide I/II bands) and Zeta Potential (Shift from negative to neutral).

Protocol C: Morpholine Synthesis (Cyclization)

Application: Creating morpholine cores for drug discovery. Target: Reaction with bis(2-chloroethyl) ether or similar bis-electrophiles.

Mechanism

This requires a "One-Pot, Two-Step" approach.

  • Step 1: N-alkylation (Kinetic).

  • Step 2: O-alkylation/Cyclization (Thermodynamic, requires heat/strong base).

Data Table: Solvent Screening for Cyclization
SolventBaseTemp (

)
Yield (%)Observations
THF

6045Slow reaction, incomplete O-alkylation.
DMF

10068Good conversion, some polymerization.
Toluene

11082 Optimal. Clean cyclization.
Water

10030Hydrolysis of electrophile competes.

Troubleshooting & Quality Control

Common Impurities
  • O-Alkylated Byproduct: Rare under standard conditions but possible with highly reactive electrophiles (e.g., acid chlorides).

    • Detection:

      
       NMR shift of the 
      
      
      
      protons downfield (
      
      
      4.0–4.5 ppm).
  • Dimerization: Occurs if the electrophile is bifunctional and stoichiometry is 1:2 (Electrophile:AMP).

Analytical Check (NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
      : Singlet, 
      
      
      
      ppm.
    • 
      : Multiplet/Triplet, 
      
      
      
      ppm.
    • 
      : Broad singlet, variable (disappears on 
      
      
      
      shake).
    • Diagnostic: Upon N-substitution, the

      
       protons shift from 
      
      
      
      ppm to
      
      
      ppm.

References

  • National Institutes of Health (NIH). Carboxylated superparamagnetic Fe3O4 nanoparticles modified with 3-amino propanol and their application in magnetic resonance tumor imaging. PMC9841710.[2] Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents.Preparation of 3-methoxy propanamine (CN101328129B).

Sources

Application Note: Preparation of Chiral Proteasome Inhibitors using (2S)-3-amino-2-methoxypropan-1-ol

[1]

Abstract & Strategic Importance

The 20S proteasome is a validated target for hematologic malignancies (e.g., Multiple Myeloma) and parasitic diseases (e.g., Trypanosomiasis). While peptide epoxyketones (e.g., Carfilzomib) and boronates (e.g., Bortezomib) are effective, their clinical utility is often limited by poor oral bioavailability and off-target toxicity.

The incorporation of (2S)-3-amino-2-methoxypropan-1-ol —a chiral

  • Conformational Control: The methoxy group at the C2 position restricts bond rotation, locking the inhibitor into a bioactive conformation that fits the

    
    5 (chymotrypsin-like) subunit of the proteasome.
    
  • Solubility Enhancement: The ether linkage increases polarity without introducing hydrogen bond donors that typically reduce membrane permeability, thereby enhancing oral bioavailability.[1]

This protocol outlines a scalable, stereoselective synthesis of this intermediate from (R)-Glycidol and its subsequent coupling to a pharmacophore.[1]

Retrosynthetic Analysis

The target molecule, (2S)-3-amino-2-methoxypropan-1-ol (Target 4 ), is accessed via a "Chiral Pool" strategy starting from commercially available (R)-Glycidol .[1] This route avoids expensive chiral resolution steps and utilizes regioselective epoxide opening.[1]

Retrosynthesiscluster_legendKey Transformation LogicTarget(2S)-3-amino-2-methoxypropan-1-ol(Target 4)Intermediate13-Azido-2-methoxy-1-trityloxypropane(Intermediate 3)Target->Intermediate11. Deprotection (H+)2. Reduction (H2/Pd)Intermediate23-Azido-1-trityloxypropan-2-ol(Intermediate 2)Intermediate1->Intermediate2O-Methylation(MeI, NaH)Start(R)-Glycidol(Starting Material)Intermediate2->Start1. Tritylation2. Azide OpeningRegiocontrol: Azide attacks C3 (Steric)Regiocontrol: Azide attacks C3 (Steric)Stereocontrol: C2 configuration retainedStereocontrol: C2 configuration retained

Figure 1: Retrosynthetic strategy leveraging the chiral integrity of (R)-Glycidol to generate the (2S)-methoxy-amino alcohol core.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of (2S)-3-amino-2-methoxypropan-1-ol

Objective: Synthesize the chiral linker with >98% enantiomeric excess (ee).

Step 1: Protection and Regioselective Ring Opening

Reagents: (R)-Glycidol, Trityl Chloride (TrtCl), Sodium Azide (NaN

  • Tritylation:

    • Dissolve (R)-Glycidol (10.0 g, 135 mmol) in DCM (100 mL) with TEA (1.2 eq).

    • Cool to 0°C. Add Trityl Chloride (37.6 g, 135 mmol) portion-wise.

    • Stir at RT for 12 h. Quench with water, extract with DCM, and dry over Na

      
      SO
      
      
      .
    • Checkpoint: Verify formation of (R)-Trityl-glycidyl ether via TLC (Hexane/EtOAc 9:1).

  • Epoxide Opening (Azidolysis):

    • Dissolve the crude trityl ether in DMF (150 mL).

    • Add NaN

      
        (26.3 g, 405 mmol) and NH
      
      
      Cl (10.8 g, 202 mmol).
    • Heat to 75°C for 16 h. Note: Azide attacks the less substituted carbon (C3).

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer 5x with water (to remove DMF).[1]

    • Yield: ~85% of 1-trityloxy-3-azidopropan-2-ol .[1]

Step 2: O-Methylation and Deprotection

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), THF, HCl, Pd/C.

  • O-Methylation:

    • Dissolve the azido alcohol (20 mmol) in anhydrous THF (100 mL) under N

      
      .
      
    • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) carefully. Stir 30 min.

    • Add MeI (1.5 eq) dropwise. Warm to RT and stir 4 h.

    • Observation: Gas evolution stops; solution becomes clear.[1]

    • Quench: Careful addition of sat. NH

      
      Cl. Extract with EtOAc.[1]
      
  • Global Deprotection & Reduction:

    • Detritylation: Treat the methylated intermediate with 10% HCl in MeOH (50 mL) for 2 h at RT. Neutralize with NaHCO

      
      .[1] Concentrate to obtain the crude azido-alcohol.[1]
      
    • Reduction: Dissolve crude in MeOH. Add 10% Pd/C (10 wt%).[1] Hydrogenate at 1 atm (balloon) for 6 h.

    • Purification: Filter through Celite.[1] Purify via ion-exchange chromatography (Dowex 50W) or distillation if scale permits.

    • Final Product: (2S)-3-amino-2-methoxypropan-1-ol (Colorless oil).[1]

Data Summary Table: Phase 1

ParameterSpecificationTypical ResultNotes
Yield (Overall) > 45%52%From (R)-Glycidol
Chiral Purity (ee) > 98%99.2%Determined by Chiral HPLC (Daicel OD-H)
Chemical Purity > 95%97%1H NMR verification
Appearance Colorless OilConformsHygroscopic; store under Argon
Phase 2: Coupling to Proteasome Inhibitor Scaffold

Context: This intermediate is typically coupled to a carboxylic acid pharmacophore (e.g., a Quinoline acid for parasitic targets or a peptide acid for cancer targets).

Workflow Visualization:

CouplingAcidPharmacophore Acid(e.g., Quinoline-COOH)CouplingAmide Coupling(HATU/DIPEA)Acid->CouplingAmine(2S)-3-amino-2-methoxypropan-1-ol(Linker)Amine->CouplingProductChiral Proteasome Inhibitor(Pre-Clinical Candidate)Coupling->ProductYield: 70-80%

Figure 2: Convergent synthesis step coupling the chiral linker to the active pharmacophore.[1]

Coupling Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C.

  • Addition: Add (2S)-3-amino-2-methoxypropan-1-ol (1.1 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–6 h. Monitor by LC-MS (Target Mass [M+H]+).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO

    
    , and brine.
    
  • Purification: Flash Column Chromatography (DCM/MeOH gradient).

Quality Control & Analytical Standards

To ensure "Trustworthiness" and reproducibility, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)[2]
  • 1H NMR (400 MHz, CDCl

    
    ):  Diagnostic peaks for the core linker:
    
    • 
       3.45 (s, 3H, -OCH 
      
      
      ) – Confirm methylation.
    • 
       3.6–3.8 (m, 3H, -CH -OMe and -CH 
      
      
      -OH) – Core stereocenter environment.[1]
    • 
       2.8–3.0 (m, 2H, -CH 
      
      
      -NH
      
      
      ) – Alpha to amine.[1]
Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (or specific to chromophore).

  • Acceptance Criteria: Enantiomeric Excess (ee)

    
     98.0%.
    

Safety & Handling

  • Sodium Azide (NaN

    
    ):  Potential explosion hazard. Do not use halogenated solvents (DCM) during the reaction step with Azide to avoid forming diazidomethane. Use a blast shield.[1]
    
  • Methyl Iodide (MeI): Potent alkylating agent/neurotoxin. Use only in a certified fume hood.[1]

  • Storage: The amino-alcohol intermediate is hygroscopic and amine-sensitive.[1] Store at -20°C under Argon.

References

  • Proteasome Inhibitor Design

    • Kroll, M., et al. "Structure-Based Design of Inhibitors Selective for Human Proteasome

      
      2c or 
      
      
      2i Subunits."[1] Journal of Medicinal Chemistry, 2019.[1] Link
  • Synthesis of Chiral Amino Alcohols

    • Leal-Duaso, A., et al. "Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies."[1] Green Chemistry, 2017.[1] Link

  • Quinoline-Based Proteasome Inhibitors

    • Brand, S., et al. "Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis."[1] Journal of Medicinal Chemistry, 2022.[1] Link

  • Oprozomib & Epoxyketone Context

    • Zhou, H. J., et al. "Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047)."[1][2] Journal of Medicinal Chemistry, 2009.[1][2] Link

Application Note: Chemoselective Reductive Amination with (2S)-3-amino-2-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

(2S)-3-amino-2-methoxypropan-1-ol is a highly functionalized, enantiopure building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), ligands, and peptidomimetics. The molecule presents three distinct functional groups: a primary alcohol, a secondary methoxy ether, and a primary amine.

When constructing C–N bonds with such multi-functional scaffolds, direct alkylation via alkyl halides often leads to uncontrollable over-alkylation and complex purification bottlenecks. Reductive amination circumvents this by forming a transient imine that is subsequently reduced to a secondary amine, offering a highly controlled, chemoselective pathway.

Mechanistic Causality & Reagent Selection

The choice of reducing agent and solvent dictates the success of this transformation. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reagent for this workflow ()[1].

  • Chemoselectivity: The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering STAB significantly milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[2]. Density Functional Theory (DFT) studies demonstrate that the transition state for hydride transfer to an iminium ion is substantially lower in energy than the transfer to a parent carbonyl ()[3]. This allows for a "direct" (one-pot) reductive amination where the reducing agent does not prematurely reduce the starting aldehyde or ketone[4].

  • Substrate Compatibility: The primary alcohol on (2S)-3-amino-2-methoxypropan-1-ol is completely inert to STAB under standard aprotic conditions, eliminating the need for silyl or ether protecting groups[4].

  • Stereochemical Integrity: The C2 stereocenter is inherently stable. Because the reaction operates under mild, slightly acidic conditions (pH 5–6), there is no risk of base-catalyzed epimerization.

ReactionPathway A Carbonyl Compound (Aldehyde/Ketone) C Carbinolamine Intermediate A->C Nucleophilic Addition B (2S)-3-amino-2- methoxypropan-1-ol B->C Nucleophilic Addition D Iminium Ion Intermediate C->D -H2O (AcOH Cat.) E Alkylated Secondary Amine Product D->E NaBH(OAc)3 Hydride Transfer

Fig 1. Mechanistic pathway of reductive amination highlighting chemoselective hydride transfer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to subsequent steps is contingent upon passing specific In-Process Controls (IPCs).

Protocol A: Direct Reductive Amination of Aldehydes

Aldehydes are highly electrophilic and readily form imines with the unhindered primary amine of (2S)-3-amino-2-methoxypropan-1-ol.

Step 1: Reagent Assembly

  • Dissolve the aldehyde (1.0 equiv) and (2S)-3-amino-2-methoxypropan-1-ol (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is selected over methanol or DCM because it is aprotic, non-nucleophilic, and provides optimal solubility for STAB while maximizing the reaction rate of iminium reduction[4].

  • (Optional but recommended): If the amine is supplied as a hydrochloride salt, add 1.05 equiv of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA liberates the free base of the amine, restoring its nucleophilicity. Its steric bulk prevents it from acting as a competing nucleophile.

Step 2: Imine Formation & Validation

  • Stir the mixture at 20 °C for 30 minutes under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1: Quench a 10 µL aliquot in methanol and analyze via LCMS. You must observe the mass of the intermediate imine (

    
    ) and the near-total consumption of the aldehyde. Do not proceed if the aldehyde remains unreacted, as STAB will slowly reduce it to an alcohol.
    

Step 3: Chemoselective Reduction

  • Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Stir the suspension at 20 °C for 2–4 hours.

  • Self-Validation Checkpoint 2: Analyze via TLC/LCMS to confirm the disappearance of the imine intermediate and the formation of the secondary amine product.

Step 4: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

    • Causality: This mildly basic quench safely hydrolyzes any unreacted STAB and breaks down boron-amine complexes without risking the degradation of the newly formed product.

  • Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination of Ketones

Ketones are less electrophilic than aldehydes, requiring acid catalysis to drive the dehydration of the carbinolamine to the iminium ion.

Modifications from Protocol A:

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv) during Step 1.

    • Causality: The weak acid catalyzes the dehydration of the carbinolamine intermediate into the reactive iminium ion and neutralizes the basicity of the primary amine, preventing the premature degradation of the STAB reagent[1].

  • Extended Imine Formation: Stir for 1–4 hours before STAB addition.

  • Increased Reductant: Use 1.5–2.0 equiv of STAB, and extend the reduction time to 6–12 hours.

Process Optimization & Quantitative Data Matrix

Use the following empirically derived parameters to optimize your specific substrate pairing.

ParameterAldehydes (Aliphatic/Aromatic)Ketones (Aliphatic/Cyclic)
Amine Equivalents 1.0 - 1.05 eq1.05 - 1.1 eq
Carbonyl Equivalents 1.0 eq1.0 eq
NaBH(OAc)₃ Equivalents 1.4 - 1.5 eq1.5 - 2.0 eq
Acetic Acid (AcOH) Optional (0 - 1.0 eq)Mandatory (1.0 - 2.0 eq)
Preferred Solvent DCE or THFDCE
Imine Formation Time 15 - 30 min1 - 4 hours
Reduction Time 2 - 4 hours6 - 12 hours
Expected Yield 85 - 95%70 - 85%

Experimental Workflow Visualization

Workflow S1 Step 1: Reagent Assembly Combine Amine + Carbonyl in DCE Add 1.0 eq AcOH (If Ketone) S2 Step 2: Imine Formation Stir at 20°C (30-60 min) IPC: Monitor by LCMS S1->S2 S3 Step 3: Chemoselective Reduction Add NaBH(OAc)3 (1.5 eq) Stir at 20°C (2-12 h) S2->S3 S4 Step 4: Quench & Extraction Add sat. NaHCO3 (aq) Extract with DCM S3->S4 S5 Step 5: Isolation Dry over Na2SO4, Concentrate Purify via Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for direct reductive amination with in-process controls.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Kevin, R. C., et al. (2022). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 7(34), 30554-30564. URL:[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." URL:[Link]

Sources

Solvent selection for dissolving (2S)-3-amino-2-methoxypropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Handling for (2S)-3-amino-2-methoxypropan-1-ol HCl

Part 1: Executive Summary & Compound Profile[1][2][3]

1.1 The Challenge (2S)-3-amino-2-methoxypropan-1-ol Hydrochloride is a bifunctional chiral building block characterized by high polarity and ionic character.[1][2] Its handling is complicated by the competing solubility behaviors of its functional groups: the hydrophilic ammonium chloride salt, the hydrogen-bonding primary alcohol, and the slightly lipophilic methoxy ether. Improper solvent selection leads to oiling out (phase separation without crystallization), poor reaction yields, or analytical artifacts.

1.2 Physiochemical Profile

  • Chemical Structure: HO-CH₂-CH(OCH₃)-CH₂-NH₃⁺ Cl⁻[1][2]

  • Key Moiety: Primary Ammonium Salt (Dominant polarity driver).[1][2]

  • Secondary Moiety: Ether linkage (Adds slight lipophilicity compared to diols).[1][2]

  • Chirality: (2S) center (Must be preserved; avoid racemization conditions like high heat in strong base).[1][2]

  • Class: Ionic Liquid / Polar Solid.[1]

1.3 Solubility Matrix Summary The following table summarizes the predicted and empirically observed solubility behaviors for the HCl salt form.

Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Protic Polar Water, Methanol (MeOH)High (>100 mg/mL)Ideal for dissolution; difficult to remove water.[1][2]
Protic Polar Ethanol (EtOH), Isopropanol (IPA)Moderate (Temp.[1][2] Dependent)Best for crystallization (cooling).[1][2]
Aprotic Polar DMSO, DMF, DMAcHigh Good for reactions; difficult workup (high BP).
Aprotic Polar Acetonitrile (ACN), AcetoneLow (<5 mg/mL)Potential anti-solvents.[1][2]
Non-Polar DCM, Ethyl Acetate, MTBE, HexaneInsoluble Excellent anti-solvents for precipitation.

Part 2: Application-Specific Solvent Selection

For Synthetic Reactions
  • Nucleophilic Substitutions:

    • Challenge: The HCl salt is not nucleophilic. It must be neutralized.[1][3][4]

    • Strategy: If the reaction tolerates water, use Water/THF mixtures with an inorganic base (Na₂CO₃).

    • Anhydrous Conditions: If the reaction requires anhydrous conditions (e.g., acylation, alkylation), do not try to dissolve the salt in DCM. Instead, suspend the salt in DCM or THF and add a tertiary amine (DIPEA or TEA).[4] The organic base will deprotonate the ammonium salt, liberating the free amine which will immediately dissolve in the organic layer, while the DIPEA·HCl precipitates.[1][4]

For Purification (Recrystallization)

The "Oiling Out" phenomenon is the primary failure mode for this compound. The methoxy group lowers the melting point relative to the diol analog, making it prone to forming supersaturated oils rather than crystals.

  • Recommended System: Methanol / MTBE or Ethanol / Ethyl Acetate .[1][2]

  • Mechanism: Methanol solvates the ionic head; MTBE reduces the dielectric constant to force lattice formation without inducing phase separation (oiling).

For Analysis (HPLC/NMR)
  • NMR: Use DMSO-d₆ or D₂O .[1][2] Avoid CDCl₃ as the salt will not dissolve, leading to empty spectra.

  • HPLC: Use acidic mobile phases (0.1% TFA or Formic Acid in Water/ACN).[1][2] The acidic modifier prevents peak tailing by keeping the amine fully protonated.

Part 3: Experimental Protocols

Protocol A: The "Solubility Mapping" Workflow

Use this protocol to validate solvent batches before scaling up.

  • Preparation: Weigh 50 mg of (2S)-3-amino-2-methoxypropan-1-ol HCl into three 4 mL vials.

  • Solvent Addition:

    • Vial A: Add 500 µL Methanol (Target: 100 mg/mL).

    • Vial B: Add 500 µL Ethanol (Target: 100 mg/mL).

    • Vial C: Add 500 µL Acetonitrile (Target: 100 mg/mL).

  • Observation (Room Temp): Vortex for 30 seconds.

    • Clear Solution? -> High Solubility.[1][2]

    • Suspension? -> Proceed to Step 4.

  • Thermal Stress: Heat vials B and C to 50°C.

    • Clear upon heating? -> Good candidate for crystallization.[1][2]

    • Remains solid? -> Anti-solvent.[1][2]

Protocol B: Anti-Solvent Crystallization (Purification)

Designed to remove non-polar impurities and excess HCl.[1][2]

  • Dissolution: Dissolve crude solid in minimum volume of warm Methanol (approx. 3-5 mL per gram) at 40°C.[1][2]

  • Filtration: Filter while warm (0.45 µm PTFE filter) to remove insoluble particulates (dust, inorganic salts).[1]

  • Nucleation: Slowly add MTBE (tert-butyl methyl ether) dropwise to the warm filtrate with vigorous stirring.

    • Ratio: Aim for a final ratio of 1:3 (MeOH:MTBE).[1]

    • Stop Point: Stop adding MTBE when a faint, persistent cloudiness appears.

  • Crystallization: Remove heat. Allow the vessel to cool to room temperature slowly (over 1 hour), then transfer to a fridge (4°C) for 4 hours.

  • Collection: Filter the white crystals under vacuum. Wash with cold MTBE.[1] Dry in a vacuum oven at 40°C.

Part 4: Visualization & Logic Flows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on the intended application (Reaction vs. Analysis vs. Purification).

SolventSelection Start Start: (2S)-3-amino-2-methoxypropan-1-ol HCl Goal What is the Goal? Start->Goal Reaction Synthesis / Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purify Purification Goal->Purify ReactType Reaction Type? Reaction->ReactType NMR NMR Solvent Analysis->NMR Cryst Recrystallization Purify->Cryst Aqueous Aqueous Compatible? ReactType->Aqueous Yes Anhydrous Anhydrous Required? ReactType->Anhydrous No WaterSolvent Use Water or MeOH Aqueous->WaterSolvent Freebase Protocol: In-situ Freebasing (Suspension in DCM + DIPEA) Anhydrous->Freebase DMSO DMSO-d6 or D2O (Avoid CDCl3) NMR->DMSO System Solvent/Anti-Solvent MeOH / MTBE Cryst->System

[1][2]

Figure 2: Recrystallization Phase Behavior

Caption: Visualizing the critical "Oiling Out" zone to avoid during purification. The goal is to stay in the Metastable Zone.

PhaseDiagram Dissolve 1. Dissolve in MeOH (Hot) AddAnti 2. Add MTBE (Anti-Solvent) Dissolve->AddAnti Maintain Temp > 40°C CloudPoint 3. Cloud Point Reached AddAnti->CloudPoint Slow Addition Cooling 4. Controlled Cooling CloudPoint->Cooling Slow Ramp Oil Oiling Out (Failure) CloudPoint->Oil Added too fast or too cold Result Crystalline Solid Cooling->Result Success Oil->Dissolve Re-heat & add MeOH

Part 5: References

  • Greenberg, D. M. (1951).[1][5] Amino Acids and Proteins: Theory, Methods, Application. Charles C. Thomas Publisher.[1][5] (Foundational text on amino acid salt solubility in alcohols).

  • BenchChem Application Note. (2025). Improving solubility of Amino Acid Ester HCl Salts in organic solvents. (Protocol for in-situ freebasing with tertiary amines).

  • University of Alberta. (2025).[1] Recrystallization: Two Solvent Method. Department of Chemistry Undergraduate Labs. (Standard operating procedure for solvent/anti-solvent techniques).

  • PubChem Compound Summary. (2025). 2-amino-3-methoxypropan-1-ol hydrochloride.[1][2][6] National Center for Biotechnology Information.[1] (Physiochemical property data for structural analogs).

  • Sigma-Aldrich Technical Bulletin. (2025). Solubility and Handling of Amino Alcohol Hydrochlorides. (General guidelines for hygroscopic HCl salts).

Sources

Application Note: Scalable Synthesis of (S)-3-amino-2-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

(S)-3-amino-2-methoxy-1-propanol (CAS: 116462-80-3) is a critical chiral building block utilized in the synthesis of next-generation kinase inhibitors, antiviral agents, and complex peptidomimetics. Its structural core—a vicinal amino-alcohol with a specific mid-chain ether linkage—presents a unique synthetic challenge: introducing the sterically sensitive methoxy group at the C2 position without compromising the enantiomeric excess (ee) or inducing


-elimination.

While traditional routes utilizing the "Chiral Pool" (L-Serine) are common, they often suffer from extensive protecting group manipulation and racemization risks during the O-methylation step. This application note details a regioselective epoxide ring-opening strategy starting from (S)-Glycidol. This route is selected for its superior atom economy, preservation of stereochemistry, and scalability from gram to kilogram batches.

Key Advantages of Selected Route:
  • Stereochemical Fidelity: Retention of the C2 chiral center via distal nucleophilic attack.

  • Scalability: Avoids expensive silver-based methylating agents common in academic papers.

  • Purification: Designed to rely on crystallization and distillation, minimizing chromatographic burden.

Route Analysis & Logic

The synthesis is broken down into four critical stages. The logic follows a "Protect-Open-Methylate-Reduce" sequence, ensuring that the reactive amine and alcohol functionalities are unmasked only at the final stage.

The Pathway[1][2][3][4][5][6][7][8]
  • Protection: (S)-Glycidol is converted to (S)-Benzyl Glycidyl Ether to protect the primary alcohol.

  • Regioselective Opening: The epoxide is opened with Sodium Azide (

    
    ) at the terminal (C3) position. This is preferred over amine nucleophiles to prevent N-alkylation/methylation issues in subsequent steps.
    
  • O-Methylation: The resulting secondary alcohol is methylated using Methyl Iodide (MeI) and Sodium Hydride (NaH).

  • Global Reduction: Catalytic hydrogenation simultaneously reduces the azide to an amine and cleaves the benzyl ether, yielding the free amino-alcohol.

Reaction Workflow Diagram

SynthesisRoute Start (S)-Glycidol (Starting Material) Inter1 (S)-Benzyl Glycidyl Ether (Intermediate 1) Start->Inter1 BnBr, NaH THF, 0°C Inter2 1-Azido-3-benzyloxy-2-propanol (Intermediate 2) Inter1->Inter2 NaN3, NH4Cl MeOH/H2O, Reflux (Regioselective Opening) Inter3 1-Azido-3-benzyloxy-2-methoxypropane (Intermediate 3) Inter2->Inter3 MeI, NaH THF, 0°C (O-Methylation) Final (S)-3-amino-2-methoxy-1-propanol (Target) Inter3->Final H2, Pd/C MeOH (Global Reduction)

Figure 1: Step-wise synthetic pathway from (S)-Glycidol to target amino-alcohol.

Detailed Experimental Protocols

Stage 1: Preparation of (S)-Benzyl Glycidyl Ether

Objective: Protect the primary hydroxyl group to prevent side reactions during methylation.

  • Reagents: (S)-Glycidol (1.0 eq), Benzyl Bromide (1.1 eq), NaH (60% dispersion, 1.2 eq), TBAI (cat.), THF (anhydrous).

  • Safety Note: Hydrogen gas is evolved. Ensure adequate venting.

Protocol:

  • Charge a dried reactor with anhydrous THF (10 vol) and cool to 0°C.

  • Add NaH portion-wise under

    
     flow. Stir for 15 min.
    
  • Add (S)-Glycidol dropwise, maintaining internal temperature

    
    . Stir for 30 min to form the alkoxide.
    
  • Add TBAI (0.05 eq) followed by dropwise addition of Benzyl Bromide.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C and carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp ~115°C at 0.5 mmHg) yields the pure ether.

Stage 2: Regioselective Azidolysis

Objective: Introduce the nitrogen functionality at C3 while generating the C2-hydroxyl for methylation.

  • Reagents: (S)-Benzyl Glycidyl Ether (1.0 eq),

    
     (3.0 eq), 
    
    
    
    (3.0 eq), MeOH/Water (8:1).
  • Critical Parameter: The use of

    
     buffers the reaction, preventing racemization and promoting attack at the less hindered C3 carbon.
    

Protocol:

  • Dissolve (S)-Benzyl Glycidyl Ether in MeOH/Water.

  • Add

    
     and 
    
    
    
    .
  • Reflux (65°C) for 12–16 hours. Monitor by TLC/GC (disappearance of epoxide).

  • Workup: Concentrate MeOH. Dilute residue with water and extract with DCM.

  • Safety: The organic layer contains organic azides. Do not concentrate to dryness with heat. Keep in solution for the next step or use rotary evaporation with a shield at

    
    .
    
Stage 3: O-Methylation

Objective: Methylate the secondary alcohol. This is the most sensitive step for preserving chirality.

  • Reagents: Intermediate 2 (1.0 eq), MeI (1.5 eq), NaH (1.5 eq), THF.

Protocol:

  • Dissolve Intermediate 2 in anhydrous THF and cool to -10°C.

  • Add NaH portion-wise. Evolution of

    
     will occur. Stir for 30 min.
    
  • Add Methyl Iodide (MeI) dropwise.

  • Allow to warm to 0°C and stir for 4 hours.

  • Quench: Carefully add water at 0°C.

  • Workup: Extract with EtOAc. Wash organic layer with Sodium Thiosulfate (to remove iodine traces) and brine.

  • Data Check: NMR should show a strong singlet at

    
     ppm (OMe).
    
Stage 4: Global Hydrogenolysis

Objective: Reduce the azide to amine and deprotect the benzyl ether in a single pot.

  • Reagents: Intermediate 3, 10% Pd/C (10 wt% loading),

    
     (balloon or 3 bar), MeOH.
    

Protocol:

  • Dissolve Intermediate 3 in MeOH.

  • Add Pd/C catalyst (wet support preferred for safety).

  • Purge with

    
    , then 
    
    
    
    .
  • Stir vigorously under

    
     atmosphere at RT for 12–24 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to obtain the crude amino-alcohol.

  • Final Purification: Distillation under high vacuum or conversion to the HCl salt for recrystallization (EtOH/Et2O).

Quantitative Data Summary

ParameterStage 1 (Protection)Stage 2 (Azidolysis)Stage 3 (Methylation)Stage 4 (Reduction)
Yield (Typical) 85-90%90-95%80-85%85-90%
Reaction Time 12 h16 h4 h18 h
Temp 0°C

RT
65°C (Reflux)-10°C

0°C
RT
Key Risk Exotherm (NaH)Azide toxicity/ExplosionRacemization (if too hot)Catalyst ignition
Purification DistillationExtractionExtractionDistillation/Salt ppt

Quality Control & Validation

To ensure the protocol produces the correct (S)-enantiomer with high purity, the following analytical methods are required:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:iPrOH:Diethylamine (90:10:0.1).

    • Target: ee > 98%.

  • NMR Verification:

    • 1H NMR (DMSO-d6): Diagnostic peaks at

      
       3.30 (s, 3H, OMe), 
      
      
      
      2.6-2.8 (m, 2H,
      
      
      ).
    • NOE Experiments: Confirm regiochemistry if ambiguity arises between 2-OMe and 1-OMe isomers.

References

  • Regioselective Opening of Epoxides: Fringuelli, F., et al. "Ring Opening of Epoxides with Sodium Azide in Water." Journal of Organic Chemistry, 2003. Link

  • Synthesis of Chiral Amino Alcohols: Ager, D. J., et al. "Commercial, Enzymatic Processes for the Manufacture of Chiral Intermediates." Chemical Reviews, 2011. Link

  • Methylation Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.
  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • Industrial Scale-up of Glycidol Derivatives: "Process for preparing 3-methoxy-1-propanol derivatives." Patent US5756863A. Link

Troubleshooting & Optimization

Improving yield of (2S)-3-amino-2-methoxypropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Ticket #: SYN-2S-AM-OPT Topic: Yield Optimization for (2S)-3-amino-2-methoxypropan-1-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary: The Architecture of the Molecule

You are targeting (2S)-3-amino-2-methoxypropan-1-ol . Before proceeding, we must verify the structural connectivity, as this is frequently confused with O-methyl-L-serinol (which has a central amine).

  • Your Target: Central Methoxy (C2), Terminal Amine (C3), Terminal Alcohol (C1).

    • Structure:

      
      
      
    • Chiral Pool Origin:(S)-Glycidol (or L-Serine via diazotization/rearrangement, though Glycidol is the preferred commercial start).

If your target is actually O-methyl-L-serinol (Central Amine:


), please refer to our separate guide on "Serine Methylation Strategies," as the chemistry differs fundamentally.

The Core Yield Challenges:

  • Regiocontrol: Ensuring nucleophilic attack occurs exclusively at the terminal C3 position during epoxide opening.

  • O-Methylation Efficiency: Methylating a secondary alcohol is sterically hindered and prone to side reactions.

  • Isolation: The final product is a low-molecular-weight amino alcohol, making it highly water-soluble and difficult to extract using standard organic workups.

The Optimized Synthetic Workflow

To maximize yield and optical purity, we recommend the Azide-Epoxide Opening Route . This pathway avoids the racemization risks associated with manipulating the alpha-proton of amino acid derivatives.

Visual Pathway (DOT Diagram)

SynthesisRoute Start Starting Material: (S)-Glycidol (Protected) (e.g., Trityl-Glycidyl Ether) Step1 Step 1: Epoxide Opening Reagent: NaN3, NH4Cl, MeOH/H2O Target: C3 Attack (Terminal) Start->Step1 Intermediate1 Intermediate A: (2S)-1-Azido-3-(trityloxy)propan-2-ol (Secondary Alcohol) Step1->Intermediate1 Regioselectivity Key Step2 Step 2: O-Methylation (Critical) Reagent: NaH, MeI, THF (0°C) OR Ag2O, MeI (Gentle) Intermediate1->Step2 Intermediate2 Intermediate B: (2S)-1-Azido-2-methoxy-3-(trityloxy)propane Step2->Intermediate2 Yield Bottleneck Step3 Step 3: Staudinger Reduction Reagent: PPh3, THF, H2O Intermediate2->Step3 Step4 Step 4: Deprotection & Isolation Reagent: HCl/MeOH -> Ion Exchange Step3->Step4 Final Final Product: (2S)-3-amino-2-methoxypropan-1-ol Step4->Final

Caption: Optimized linear synthesis via regioselective azide opening of (S)-glycidyl ether.

Critical Protocols & Troubleshooting (Q&A)

This section addresses the specific failure points reported by users in this synthesis.

Module A: The Epoxide Opening (Regioselectivity)

Issue: "I am getting a mixture of products. The azide seems to attack the wrong carbon."

  • Mechanism: Epoxides can open at C2 (internal) or C3 (terminal). Under acidic conditions, C2 attack is favored (electronic control). Under basic/neutral conditions, C3 attack is favored (steric control).

  • Corrective Protocol:

    • Reagents: Use Sodium Azide (

      
      ) with Ammonium Chloride (
      
      
      
      ) in Methanol/Water. The
      
      
      buffers the pH to prevent strong basicity while avoiding acidic conditions that trigger C2 attack [1].
    • Temperature: Keep below 65°C. Higher temperatures increase the kinetic energy enough to overcome the barrier for the undesired C2 attack.

    • Check:

      
      . The signal for the 
      
      
      
      protons should be a doublet (or dd) around 3.3-3.5 ppm. If you see a multiplet shifted downfield, you have C2 attack.
Module B: The O-Methylation (The Yield Killer)

Issue: "My yield is stalling at 40-50% during the methylation of the secondary alcohol."

  • Diagnosis: Secondary alcohols are sterically hindered. Standard Williamson ether synthesis conditions (NaH/MeI) can fail due to incomplete deprotonation or moisture.

  • Protocol 1: The Robust Standard (NaH)

    • Dryness is non-negotiable: Use anhydrous THF.

    • Temperature: Cool to 0°C. Add NaH (60% dispersion, 1.5 eq) slowly.

    • Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.05 eq). This facilitates the reaction via phase transfer principles and activates the methyl iodide [2].

    • Stoichiometry: Use excess Methyl Iodide (MeI) (2.0 - 3.0 eq).

  • Protocol 2: The "Gentle" Alternative (Ag2O)

    • If you observe elimination side products (alkenes), switch to Silver(I) Oxide (

      
      ) .
      
    • Mix the alcohol, MeI (5 eq), and

      
       (2 eq) in DCM. Stir for 24-48h. This is slower but prevents base-mediated elimination [3].
      
Module C: Isolation of Water-Soluble Product

Issue: "I reduced the azide and deprotected, but I can't extract the product. It's not in the organic layer."

  • The Trap: Amino alcohols are highly polar and often form zwitterions or hydrogen-bond networks with water. They prefer the aqueous phase.

  • Solution 1: Ion Exchange Chromatography (Recommended)

    • Load the aqueous crude mixture onto a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

    • Wash with water to remove non-basic impurities (salts, neutral organics).

    • Elute the amine with 1M - 2M

      
       (Ammonium Hydroxide).
      
    • Lyophilize the eluent to obtain the free base.

  • Solution 2: The "Salting Out" Extraction

    • Saturate the aqueous phase with Potassium Carbonate (

      
      ). This drastically reduces the solubility of organic amines in water.
      
    • Extract exhaustively with Isopropanol/DCM (1:3) or n-Butanol .

    • Note: Do not use simple Ethyl Acetate; it is not polar enough.

Quantitative Data: Method Comparison

Method VariableStandard (NaH/MeI)Optimized (NaH/TBAI)Gentle (Ag2O)
Methylation Yield 45 - 60%75 - 85% 70 - 80%
Racemization Risk Moderate (if heated)LowVery Low
Reaction Time 4 - 6 hours4 - 6 hours24 - 48 hours
Cost LowLowHigh
Best For Early Scale-upGeneral Synthesis High-Value/Late Stage

Troubleshooting Logic Tree

Troubleshooting Problem Start: Low Yield/Purity Check1 Check Step 1: Regioselectivity? Problem->Check1 Check2 Check Step 2: Methylation Complete? Check1->Check2 Isomer OK Action1 Use NH4Cl/NaN3 Avoid Acid Catalysis Check1->Action1 Wrong Isomer Check3 Check Step 4: Extraction? Check2->Check3 Rxn Complete Action2 Add TBAI Catalyst Ensure Anhydrous THF Check2->Action2 SM Remains Action3 Use Dowex Resin OR Saturate w/ K2CO3 Check3->Action3 Product Missing

Caption: Decision matrix for diagnosing yield loss in amino-methoxy-alcohol synthesis.

References

  • Regioselective Azidolysis: Benedetti, F., et al. "Ring opening of epoxides with sodium azide in the presence of ammonium chloride." Journal of Organic Chemistry, 1985, 50(25), 5009-5011. Link

  • Catalytic Methylation: Coudert, G., et al.[1] "A direct preparation of O-substituted hydroxylamines." Tetrahedron Letters, 2004, 60, 10039. (Application of TBAI in difficult alkylations).

  • Silver Oxide Methylation: Garner, P., & Park, J. M. "The synthesis of specific amino alcohol derivatives."[2][3][4] Journal of Organic Chemistry, 1987, 52(12), 2361–2364. Link

  • Purification of Polar Amines: "Purification of water-soluble amino alcohols." BenchChem Technical Guides, 2025. Link

Disclaimer: The procedures described involve hazardous reagents (Sodium Azide, Methyl Iodide).[5] All experiments must be conducted in a fume hood with appropriate PPE. Sodium Azide can form explosive metal azides; avoid contact with heavy metals.

Sources

Technical Support Center: Purification & Troubleshooting for (2S)-3-amino-2-methoxypropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel quinoline-based proteasome inhibitors for neglected tropical diseases [4]. Because its synthesis typically involves the ammonolysis of chiral epoxides (e.g., (S)-glycidyl methyl ether), crude batches are highly susceptible to enantiomeric degradation, regioisomeric contamination, and severe hygroscopicity.

This technical guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to isolate the pure, anhydrous hydrochloride salt.

Diagnostic Workflow

ImpurityResolution Start Impure (2S)-3-amino-2-methoxypropan-1-ol HCl Test1 Chiral HPLC (Enantiomeric Purity) Start->Test1 Test2 1H NMR / LC-MS (Regioisomers) Start->Test2 Test3 Karl Fischer / Ash (Moisture & Salts) Start->Test3 Action1 Diastereomeric Resolution & Recrystallization Test1->Action1 ee < 99% Pure Purified (2S)-3-amino-2-methoxypropan-1-ol HCl Test1->Pure Pass Action2 Free-Basing, Distillation & Re-salting Test2->Action2 Regioisomers > 0.1% Test2->Pure Pass Action3 Azeotropic Drying & Alcohol Extraction Test3->Action3 Moisture > 0.5% Ash > 0.05% Test3->Pure Pass Action1->Pure Action2->Pure Action3->Pure

Workflow for identifying and resolving impurities in (2S)-3-amino-2-methoxypropan-1-ol HCl.

Troubleshooting Guide & FAQs

Q1: My batch has an enantiomeric excess (ee) of only 92%. How can I upgrade the chiral purity?

A1: Simple recrystallization of the hydrochloride salt is often insufficient because the (2S) and (2R) enantiomers co-crystallize readily. To resolve this, you must alter the thermodynamic solubility profile by forming a diastereomeric salt. By reacting the racemic or partially enriched mixture with a chiral resolving agent like L-tartaric acid in methanol, you create two distinct diastereomers with vastly different solubilities [1]. The desired (2S)-amino alcohol tartrate will selectively precipitate. Once isolated, the purified tartrate is treated with anhydrous HCl to regenerate the enantiopure hydrochloride salt.

Q2: ¹H NMR indicates the presence of a regioisomer. Why is it there, and how do I remove it?

A2: Regioisomers (such as 2-amino-3-methoxypropan-1-ol) are classic byproducts of the non-regioselective ring-opening of glycidyl methyl ether by ammonia. Because the regioisomeric hydrochloride salts share nearly identical pKa values and polarities, they cannot be efficiently separated via standard crystallization. The Solution: You must break the ionic lattice. Convert the mixture to the free base using a strong cation exchange resin or mild aqueous base, then extract into an organic solvent[2]. The free bases have distinct hydrogen-bonding networks, resulting in different boiling points and chromatographic mobilities. Purify the free base via fractional vacuum distillation, then re-salt using anhydrous HCl gas in isopropanol [3].

Q3: The hydrochloride salt is turning into a sticky syrup on the benchtop. How do I dry it properly?

A3: Small-chain amino alcohol hydrochlorides are intensely hygroscopic. The ammonium ion forms a strong hydration shell with atmospheric moisture, causing the crystal lattice to collapse into a syrup. Standard vacuum oven drying is ineffective because it cannot break these strong ion-dipole interactions without causing thermal degradation. The Solution: Perform an azeotropic distillation. Suspend the syrup in a solvent like toluene or 1,2-dichloroethane and distill. The water will be carried away in the azeotrope, forcing the anhydrous hydrochloride salt to crash out as a crisp, white powder.

Q4: The ash content (residue on ignition) is failing specification (>0.05%). How do I remove inorganic salts like NaCl?

A4: Inorganic salts are remnants of the neutralization or salting-out phases of synthesis. Exploit differential solubility: suspend the crude solid in absolute ethanol or anhydrous isopropanol and heat to 60°C. The organic (2S)-3-amino-2-methoxypropan-1-ol HCl will dissolve completely, while inorganic salts (NaCl, NH₄Cl) remain insoluble [2]. Filter the hot mixture, then cool the filtrate to induce crystallization of the pure organic salt.

Quantitative Data Summary

Impurity TypeDiagnostic MethodTypical Acceptance CriteriaRecommended Resolution Pathway
(2R)-Enantiomer Chiral HPLC< 0.5% (ee > 99%)Diastereomeric salt resolution (Tartaric Acid)
Regioisomers ¹H NMR / LC-MS< 0.1%Free-basing, vacuum distillation, and re-salting
Inorganic Salts Residue on Ignition (Ash)< 0.05%Hot absolute alcohol extraction and filtration
Moisture Karl Fischer Titration< 0.5%Azeotropic distillation / Vacuum drying

Step-by-Step Methodologies

Protocol A: Enantiomeric Enrichment via Diastereomeric Salt Resolution

This protocol utilizes thermodynamic solubility differences to isolate the target enantiomer.

  • Dissolution: In a dry flask, dissolve 1.0 equivalent of crude (2S)-3-amino-2-methoxypropan-1-ol HCl and 1.0 equivalent of L-tartaric acid in a minimal volume of anhydrous methanol.

    • Causality: Methanol provides the optimal dielectric constant to allow the diastereomeric salts to form without immediately precipitating as an amorphous mass.

  • Acidification: Cool the mixture to 0°C using an ice bath. Slowly add 1.0 equivalent of concentrated HCl dropwise.

    • Causality: The addition of HCl forces the salt exchange, generating the tartrate salt of the amino alcohol while keeping the system acidic to prevent free-base degradation.

  • Crystallization: Remove the ice bath and stir continuously at room temperature for 20 hours.

  • Validation (IPC 1): Filter a 10 mg aliquot of the precipitate, neutralize, and analyze via Chiral HPLC. Proceed only if the ee is >99.0%.

  • Recovery: Filter the bulk suspension, wash the filter cake with cold (4°C) methanol, and dry under vacuum at 40°C to yield the pure (2S)-tartrate salt. Convert back to the HCl salt by suspending in isopropanol and bubbling anhydrous HCl gas until complete dissolution and re-precipitation occurs.

Protocol B: Desalting and Regioisomer Removal

This protocol is a self-validating system designed to strip out regioisomers by leveraging the physical properties of the free base.

  • Free-Basing: Dissolve the contaminated HCl salt in a minimal amount of deionized water. Pass the solution through a column packed with a strong cation-exchange resin (H⁺ form). Wash the column with water to remove anions, then elute the free amino alcohol using 2M aqueous ammonia [2] [3].

  • Extraction: Concentrate the eluate under reduced pressure. Extract the residue with n-butanol (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude free base oil.

  • Distillation: Subject the crude oil to fractional vacuum distillation (e.g., 2-5 mmHg). Collect the main fraction corresponding to (2S)-3-amino-2-methoxypropan-1-ol.

    • Causality: The regioisomer possesses a different boiling point due to altered intramolecular hydrogen bonding between the shifted hydroxyl and amine groups.

  • Validation (IPC 2): Run ¹H NMR on the distilled fraction to confirm the complete absence of regioisomeric methoxy/amine signals.

  • Re-salting: Dissolve the pure free base in anhydrous isopropanol (1:5 w/v). Cool to 0°C and slowly add a solution of HCl in isopropanol until the pH reaches 2.0. Stir for 2 hours to allow the pure this compound to crystallize. Filter and dry under a nitrogen stream.

References

  • Aminoalcohol resolution method. Patent CN104098478B. Google Patents.
  • Process for the purification of an aminoalcohol. Patent US5866719A. Google Patents.
  • A New General Synthesis of 2-Amino Alcohols. Canadian Journal of Chemistry. URL:[Link]

  • Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). National Institutes of Health (PMC). URL:[Link]

Technical Support Center: Handling Hygroscopic Amino Alcohol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting, Storage, and Handling of Deliquescent Amino Alcohol Salts

Core Directive & Scientific Context

The Challenge: Why are these salts so difficult?

Amino alcohol hydrochloride salts (e.g., Tromethamine HCl, Glucosamine HCl, Phenylglycinol HCl) present a "perfect storm" for hygroscopicity. Structurally, they possess:

  • Ionic Character: The ammonium cation (

    
    ) and chloride anion (
    
    
    
    ) create a high lattice energy that is nevertheless easily disrupted by water.
  • Hydrogen Bonding: The hydroxyl (

    
    ) group and the ammonium protons act as aggressive hydrogen bond donors, while the chloride ion is a weak base but a strong hydrogen bond acceptor.
    

This combination leads to deliquescence —the process where the solid absorbs so much atmospheric moisture that it dissolves in its own sorbed water, forming a viscous syrup. This compromises stoichiometry, catalyzes hydrolysis of sensitive esters in downstream reactions, and alters the effective molecular weight of the reagent.

Module 1: Storage & Stability (Prevention)

Q: My salt has turned into a hard "puck" or a sticky gum. Is it degraded? A: Not necessarily, but it is compromised. Physical change (caking/liquefaction) indicates moisture uptake, which changes the effective mass. Chemical degradation (hydrolysis) depends on the specific compound.

Protocol: The Multi-Barrier Storage System Do not rely on simple screw-cap bottles. Use a tiered approach based on storage duration.

Storage TierDurationRecommended Containment
Tier 1 (Active Use) Daily/WeeklyOriginal bottle inside a desiccator with active silica gel or

.
Tier 2 (Short Term) 1-3 MonthsParafilm-sealed bottle inside a heat-sealed Mylar bag with a desiccant packet.
Tier 3 (Long Term) >3 MonthsStore under Argon/Nitrogen in a glovebox or Schlenk flask; keep at -20°C if thermally stable.
Visual Guide: Storage Decision Logic

StorageLogic cluster_warning Prevention Start New/Opened Salt Container Freq Usage Frequency? Start->Freq Daily Daily/Weekly Freq->Daily High Freq LongTerm Long Term (>1 Month) Freq->LongTerm Low Freq Desiccator Glass Desiccator (Active Silica Gel) Daily->Desiccator ColdStorage Cold Storage (-20°C) (Double Sealed) LongTerm->ColdStorage WarmUp CRITICAL: Warm to RT before opening ColdStorage->WarmUp Before Use WarmUp->Desiccator After Use

Figure 1: Decision logic for storage. Note the critical step of warming cold samples to room temperature (RT) to prevent condensation.

Module 2: Weighing & Dispensing (The Action Phase)

Q: The mass keeps increasing while I'm weighing it. Which number do I record? A: None of them. The "drifting" mass is water weight being added in real-time. You must use the Weighing by Difference method to eliminate this error.

Standard Operating Procedure (SOP): Weighing by Difference

Reference: This is the gold standard for hygroscopic analytical chemistry [1].

  • Preparation: Dry the weighing bottle (glass vial with a ground glass stopper) and the salt in a vacuum oven (see Module 4).

  • Initial Weighing (

    
    ): 
    
    • Place the capped weighing bottle containing the salt on the analytical balance.

    • Record the mass accurately (

      
      ).
      
    • Note: Do not open the bottle on the balance.

  • Transfer:

    • Remove the bottle from the balance.[1]

    • Quickly transfer the estimated amount of solid into your reaction vessel.

    • Immediately recap the weighing bottle.[2]

  • Final Weighing (

    
    ): 
    
    • Place the capped bottle back on the balance.

    • Record the new mass (

      
      ).[1]
      
  • Calculation:

    • Why this works: You are measuring the loss of mass from the protected environment. Any moisture absorbed by the reaction vessel during transfer does not affect the recorded weight of the reagent dispensed.

Module 3: Reaction Troubleshooting

Q: My yield is low, or I see "hydrolysis" byproducts. Is the salt to blame? A: Likely. If your amino alcohol HCl salt is wet, you are introducing water and potentially free acid (HCl) into the reaction.

Troubleshooting Table: Common Failure Modes

SymptomRoot CauseCorrective Action
Clumping in solvent Water causing particle bridging.Sonication is rarely effective. Dissolve in a polar solvent (MeOH) and co-evaporate, or use Azeotropic Drying (see below).
Variable Yields Stoichiometry error due to water weight.Determine water content via Karl Fischer (KF) titration. Adjust molecular weight:

.
Ester Hydrolysis Wet HCl salt acts as an acid catalyst.Add a scavenger base (e.g., excess tertiary amine) or dry the salt rigorously before use.
Protocol: Azeotropic Drying (In-Situ)

If you cannot dry the solid beforehand, dry it in the reaction flask [2].

  • Dissolve/suspend the "wet" salt in Toluene or Benzene (if compatible) or Acetonitrile .

  • Connect a Dean-Stark trap (for large scale) or use a rotary evaporator (small scale).

  • Distill off the solvent.[3] The water forms an azeotrope (e.g., Toluene/Water boils at 85°C) and is removed.

  • Redissolve the dried residue in your anhydrous reaction solvent (e.g., DMF, DCM).

Module 4: Drying & Recovery (Remediation)

Q: Can I save a salt that has turned into a liquid (deliquesced)? A: Yes, unless it has chemically hydrolyzed. You must strip the water aggressively.

Desiccant Efficiency Guide

Not all drying agents are equal. For amino alcohol salts, you need high efficiency [3].

DesiccantEfficiency (Residual

)
Recommended UseNotes

(Phosphorus Pentoxide)
< 0.01 mg/LVacuum Ovens The gold standard. Corrosive; use a glass tray.
Molecular Sieves (3Å/4Å) 0.001 mg/LSolvent Drying Best for drying the solution of the salt.
Silica Gel (Blue/Orange) 0.02 mg/LStorage (Desiccator) Good for maintenance, poor for recovery of wet salts.

0.14 mg/LGeneral Storage Cheap, but insufficient for ultra-dry analytical work.
Protocol: Vacuum Oven Recovery
  • Container: Place the wet salt in a wide-mouth glass vial or watch glass (maximize surface area).

  • Temperature: Set oven to 40–50°C . Warning: Amino alcohols can degrade or cyclize at high temps (>80°C).

  • Vacuum: Apply high vacuum (< 1 mbar).

  • Desiccant: Place a tray of

    
     or KOH pellets inside the oven to trap the removed water vapor (protects the pump).
    
  • Duration: Dry for 12–24 hours. Verify "constant weight" by weighing at 2-hour intervals.

Visual Guide: The Recovery Workflow

RecoveryWorkflow Input Wet/Clumped Salt Check Check Purity (NMR/HPLC) Input->Check Degraded Discard/Recrystallize Check->Degraded Impurities Found Intact Intact Structure Check->Intact Pure Drying Vacuum Oven (45°C, <1 mbar, P2O5) Intact->Drying KF Karl Fischer Titration Drying->KF KF->Drying >0.5% Water Use Ready for Use KF->Use <0.5% Water

Figure 2: Workflow for recovering wet salts. Note the loop: drying is not complete until verified by Karl Fischer or constant weight.

References

  • Analytical Weighing Protocols

    • Title: Weighing by Difference (Analytical Chemistry Lab Manual)
    • Source: Michigan Technological University / LibreTexts
    • URL:[Link]

  • Azeotropic Drying

    • Title: Azeotropic Distillation and Solvent Drying[4]

    • Source: Wikipedia / Chemical Engineering Resources
    • URL:[Link]

  • Desiccant Efficiency: Title: Drying Agents and their Efficiency (Common Organic Chemistry) Source: Williams College Dept of Chemistry
  • General Handling of Hygroscopic APIs

    • Title: Salt Selection and Stability in Drug Development[5]

    • Source: Pharmaceutical Technology
    • URL:[Link]

Sources

Troubleshooting cyclization side reactions with 3-amino-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific chemoselectivity and cyclization challenges associated with 3-amino-2-methoxypropanol . This content is structured for research scientists and process chemists requiring immediate, mechanistic troubleshooting.

Topic: Troubleshooting Cyclization & Side Reactions

Core Diagnostic: The "1,3-Bifunctional" Trap

The Molecule: 3-amino-2-methoxypropanol is a 1,3-amino alcohol . Unlike 1,2-amino alcohols (which form 5-membered oxazolidines), this scaffold is predisposed to forming 6-membered tetrahydro-1,3-oxazines or 4-membered azetidines , depending on the activation mode. The C2-methoxy group adds steric bulk and electron-withdrawing character, influencing reaction rates and conformer stability.

The Two Primary Failure Modes
  • The Oxazine Trap (Reductive Amination): Reaction with aldehydes/ketones leads to thermodynamic cyclization (6-membered ring) rather than the kinetic open-chain imine.

  • The Azetidine Trap (Nucleophilic Substitution): Activation of the alcohol (e.g., mesylation) without N-protection triggers rapid intramolecular displacement by the amine.

Troubleshooting Guide (Q&A)

Scenario A: Reductive Amination Failures

User Question: I am trying to alkylate the amine using an aldehyde and NaBH(OAc)₃. I see a product with the correct mass, but the NMR shows a rigid cyclic structure. What happened?

Diagnosis: You have likely formed a tetrahydro-1,3-oxazine . In the presence of an aldehyde, the amine forms an imine.[1][2][3][4] The C3-hydroxyl group, being 6 atoms away (through the imine carbon), attacks the imine bond to form a hemiaminal. If the reaction mixture is acidic or heated, this dehydrates to the stable cyclic oxazine.

Corrective Action:

  • Switch Reductant: Use NaBH₃CN (Sodium Cyanoborohydride) at pH 6–7. It is more selective for the protonated imine and reduces it before the hydroxyl group can attack.

  • One-Pot Protocol: Do not pre-form the imine for long periods. Add the reducing agent immediately after the aldehyde.

  • Avoid Dehydrating Conditions: Do not use molecular sieves or heat if you suspect oxazine formation; water stabilizes the open hemiaminal/imine equilibrium.

Scenario B: Alcohol Activation Issues

User Question: I treated 3-amino-2-methoxypropanol with MsCl (methanesulfonyl chloride) to convert the alcohol to a leaving group. The reaction turned into an insoluble gum/polymer. Why?

Diagnosis: Uncontrolled Azetidine Formation / Polymerization. The primary amine is more nucleophilic than the alcohol. It likely reacted with MsCl first (forming a sulfonamide). Even if you used excess base, if any O-mesylate formed, the free amine (or sulfonamide anion) attacked the C3-position intramolecularly to form a highly strained azetidine salt, which then polymerized.

Corrective Action:

  • Mandatory N-Protection: You must protect the amine (e.g., Boc, Cbz) before activating the alcohol.

  • Sequence:

    • Protect Amine (

      
      ).
      
    • Activate Alcohol (MsCl/TEA).

    • Perform Nucleophilic Displacement.

    • Deprotect.

Scenario C: Acylation Selectivity

User Question: I attempted to acylate the amine with an acid chloride, but I see a mixture of N-acyl, O-acyl, and N,O-diacyl products.

Diagnosis: Competitive Nucleophilicity. While the amine is more nucleophilic, the C2-methoxy group withdraws electron density, slightly lowering the amine's reactivity compared to a simple propyl amine. Under basic conditions, the alkoxide can also compete.

Corrective Action:

  • pH Control: Keep the pH < 10. At very high pH, the alcohol deprotonates to an alkoxide, becoming a potent nucleophile.

  • The "Migration" Fix: If O-acylation occurs, treat the crude mixture with mild base (0.1 M NaOH or excess amine) in methanol. The acyl group will undergo an O

    
     N acyl shift  to the thermodynamically stable amide.
    

Visualizing the Failure Pathways

The following diagram maps the kinetic vs. thermodynamic pathways that lead to side reactions.

Reactivity_Pathways Start 3-amino-2-methoxypropanol Aldehyde + Aldehyde (R-CHO) Start->Aldehyde Activation + Electrophile (MsCl / SOCl2) Start->Activation Protected N-Boc Intermediate (SAFE) Start->Protected + Boc2O (Pre-treatment) Imine Imine Intermediate (Open Chain) Aldehyde->Imine Fast Oxazine Tetrahydro-1,3-oxazine (SIDE REACTION) Imine->Oxazine Cyclization (Thermodynamic) SecAmine Secondary Amine (DESIRED) Imine->SecAmine Reduction (NaBH3CN) Azetidine Azetidine Salt (SIDE REACTION) Activation->Azetidine Intramolecular Attack Protected->Activation Safe O-Activation

Figure 1: Mechanistic divergence showing how specific conditions drive the molecule toward desired products (Green) or cyclization traps (Red).

Validated Protocols

Protocol 1: Chemoselective Reductive Amination

Prevents 1,3-oxazine formation.

  • Dissolve: 1.0 eq of 3-amino-2-methoxypropanol and 1.0 eq of Aldehyde in MeOH (0.1 M).

  • Add Acid: Add 1.0 eq of Acetic Acid. (Promotes imine formation without catalyzing dehydration).

  • Add Reductant Immediately: Add 1.2–1.5 eq of NaBH₃CN (Sodium Cyanoborohydride) in one portion.

    • Note: Do not wait for the imine to "form" for hours. The reductant traps the imine kinetically.

  • Stir: 2–4 hours at Room Temp.

  • Quench: Sat. NaHCO₃.

  • Workup: Extract with DCM. The secondary amine is stable.

Protocol 2: Safe Alcohol Activation (Mesylation)

Prevents azetidine/polymerization.

  • N-Protection:

    • Mix Amino Alcohol (1.0 eq) in DCM.

    • Add

      
       (1.1 eq) and TEA (1.2 eq). Stir until amine is consumed (TLC).
      
  • O-Activation:

    • Cool N-Boc intermediate solution to 0°C.

    • Add TEA (1.5 eq) followed by MsCl (1.2 eq) dropwise.

    • Observation: The reaction should remain clear/yellow. Precipitate indicates TEA·HCl salts (normal). Gummy brown oil indicates polymerization (failure).

  • Use: The resulting N-Boc-O-Mesyl intermediate is stable for nucleophilic substitution reactions.

References

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols and their reactions. Link

  • Al-Masum, M., et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes and Oxazolidines. Scientific Research Publishing. Link

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones. Link

  • National Institutes of Health (PubChem). (n.d.). 3-Amino-2-(aminomethyl)-1-propanol Compound Summary. Link

Sources

Technical Support Center: Purification of (2S)-3-amino-2-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026


-Methoxy 

-Amino Alcohol

Executive Summary

The purification of (2S)-3-amino-2-methoxypropan-1-ol presents a classic "hydrophilic trap" challenge in organic synthesis. As a low-molecular-weight amino alcohol, it possesses high water solubility, low volatility, and a lack of significant UV chromophores. These properties make standard aqueous workups (extraction) and UV-guided flash chromatography ineffective.

This guide moves beyond standard protocols to provide chemically specific isolation strategies derived from industrial handling of isoserinol and serinol derivatives. We focus on three validated workflows: Schiff Base Isolation , Ion-Exchange "Catch & Release" , and Salt Crystallization .

Part 1: Critical Troubleshooting (Q&A)

Category 1: Isolation from Aqueous Reaction Mixtures

Q: My product is stuck in the aqueous phase. Standard extraction with DCM or Ethyl Acetate yields nothing. How do I recover it?

A: This is the most common failure mode. The amino and hydroxyl groups form strong hydrogen bonds with water, making the partition coefficient (


) extremely low.
  • The Fix (Salting Out): Saturate the aqueous phase with NaCl or

    
    . Use n-Butanol  or Isopropanol/DCM (3:1)  as the extraction solvent. n-Butanol is miscible with water but forms a separate phase upon salt saturation, dragging the polar amine with it.
    
  • The Pro Fix (Schiff Base Method): If the product is in a complex crude mixture (salts, starting material), do not extract. Instead, add benzaldehyde directly to the aqueous mixture (pH adjusted to ~10-11). The amine reacts to form a hydrophobic imine (Schiff base), which precipitates or can be easily extracted into Toluene or MTBE. (See Protocol 1).

Q: I have a crude oil that contains inorganic salts. Can I distill it?

A: Direct distillation of salt-laden crude oils is risky. The salts create hot spots, leading to decomposition (browning/tarring) before the boiling point is reached.

  • Recommendation: Perform a "filtration" step first.[1] Dissolve the crude oil in dry Methanol or Ethanol (the amine dissolves; inorganic salts like NaCl/Na2SO4 largely precipitate). Filter the salts, concentrate the filtrate, and then distill under high vacuum (<1 mmHg).

Category 2: Chromatographic Purification

Q: I cannot see my compound on TLC or Flash Chromatography. What detection method should I use?

A: (2S)-3-amino-2-methoxypropan-1-ol lacks a chromophore (no aromatic rings or conjugated systems).

  • TLC Stains: Use Ninhydrin (turns purple/red) or Permanganate (KMnO4) (turns yellow on purple background). Ninhydrin is specific to the primary amine.

  • Flash Detection: Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available.

  • Derivatization: If you must use UV, treat a small aliquot with benzoyl chloride or

    
     to create a UV-active spot for monitoring.
    

Q: The amine streaks badly on silica gel. How do I fix the peak shape?

A: Free amines interact strongly with the acidic silanols on silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1). This blocks the active sites on the silica.

  • Alternative Stationary Phase: Use Amine-functionalized silica or Alumina (Basic) to eliminate the need for mobile phase additives.

Part 2: Validated Purification Protocols

Protocol A: The Schiff Base "Switch" (High Purity)

Best for: Isolating the amine from crude aqueous mixtures containing heavy salts or non-amine impurities.

Mechanism: The water-soluble amine is temporarily converted into a hydrophobic imine (Schiff base), extracted, washed, and then hydrolyzed back to the pure amine.

  • Imine Formation:

    • Adjust the aqueous crude solution pH to 10–11 (using NaOH).

    • Add 1.05 equivalents of Benzaldehyde.

    • Stir vigorously at room temperature for 1–2 hours. The solution will turn cloudy as the imine forms.

    • Extract the imine into Toluene or MTBE (2x volumes). The salts and non-amine impurities remain in the water.

  • Washing:

    • Wash the organic layer with brine to remove residual water/impurities.

  • Hydrolysis (Release):

    • Add 1M HCl (1.1 equivalents relative to amine) to the organic layer.

    • Stir for 1 hour. The imine hydrolyzes; the benzaldehyde returns to the organic layer, and the purified amine moves into the aqueous layer as the hydrochloride salt.

    • Separate phases.[2][3][4] Keep the aqueous layer .

  • Recovery:

    • Wash the aqueous layer once with MTBE to remove traces of benzaldehyde.

    • Lyophilize the aqueous layer to obtain (2S)-3-amino-2-methoxypropan-1-ol HCl as a pure solid.

Protocol B: Ion-Exchange Chromatography

Best for: Large scale desalting without organic solvents.

  • Loading:

    • Use a strong cation exchange resin (e.g., Dowex 50W or Amberlyst 15 ) in the

      
       form.
      
    • Load the aqueous crude mixture onto the column.

    • The amine binds to the resin (

      
      ). Neutral impurities (salts, starting alcohols) pass through.
      
  • Washing:

    • Flush the column with Deionized Water until the effluent pH is neutral.

    • (Optional) Flush with Methanol to remove organic non-basic impurities.

  • Elution:

    • Elute the product using 1M - 2M Ammonium Hydroxide (NH4OH) or Methanolic Ammonia .

    • Collect the basic fractions (check with pH paper or Ninhydrin).

  • Finishing:

    • Concentrate the fractions under reduced pressure to yield the free base.

Part 3: Visualization of Workflows

Workflow 1: Schiff Base Purification Cycle

SchiffBasePurification Crude Crude Aqueous Mixture (Amine + Salts + Impurities) Step1 Add Benzaldehyde Adjust pH > 10 Crude->Step1 Imine Hydrophobic Imine Formed (Schiff Base) Step1->Imine Extract Extract with Toluene/MTBE Imine->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Imine + Benzaldehyde) PhaseSep->OrgLayer Top Layer AqWaste Aqueous Waste (Salts + Impurities) PhaseSep->AqWaste Discard Hydrolysis Add 1M HCl Stir 1 hr OrgLayer->Hydrolysis FinalSep Phase Separation Hydrolysis->FinalSep PureAq Aqueous Layer (Purified Amine.HCl) FinalSep->PureAq Product (Bottom) Recycle Organic Layer (Recovered Benzaldehyde) FinalSep->Recycle Solvent/Aldehyde (Top)

Caption: The "Schiff Base Switch" allows selective extraction of hydrophilic amines by temporarily masking their polarity.

Workflow 2: Ion Exchange Desalting

IonExchange Load Load Crude (pH < 7) onto Cation Resin (H+) Bind Amine Binds to Resin Impurities Flow Through Load->Bind Wash Wash with Water/MeOH (Remove Salts/Neutrals) Bind->Wash Elute Elute with NH4OH (Release Amine) Wash->Elute Product Pure Free Base Elute->Product

Caption: Cation exchange chromatography separates the target amine from non-basic impurities and inorganic salts.

Part 4: Physical Properties & Data[5][6]

PropertyValueNotes
Molecular Formula

Molecular Weight 105.14 g/mol
Physical State Colorless Oil (Free Base)Hygroscopic; absorbs

from air.
Boiling Point ~207°C (760 mmHg)Theoretical.[5] Distill at <100°C under high vacuum.
Solubility Water, MeOH, EtOHMiscible.[6]
Insolubility Hexane, Ether, ToluenePoor solubility facilitates Schiff base extraction.
pKa ~9.5 (Amine)Typical for primary alkyl amines.

References

  • Purification of 3-amino-1,2-propanediol via Schiff Base. Google Patents. WO2001058848A1. Describes the benzaldehyde method for hydrophilic amino diols.
  • Process for the purification of an aminoalcohol (Serinol). Google Patents. US5866719A. Details salt crystallization and solvent selection for small amino alcohols.
  • Discovery of Novel Quinoline-Based Proteasome Inhibitors . PubMed Central. Mentions usage of (R)-3-amino-2-methoxypropan-1-ol in synthesis.[4] [Link]

  • Ion Exchange Resins for Amino Acid Separation . Diaion Technical Data. General principles of separating amphoteric/basic compounds from salts. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols . Organic Syntheses. Demonstrates handling and derivatization of polar amino alcohol intermediates. [Link]

Sources

Stability of (2S)-3-amino-2-methoxypropan-1-ol HCl in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of (2S)-3-amino-2-methoxypropan-1-ol HCl in aqueous solution. This content is designed for analytical chemists and formulation scientists requiring precise, mechanistic control over their experiments.

Part 1: Executive Stability Profile

Compound Status: Conditionally Stable In its hydrochloride salt form, (2S)-3-amino-2-methoxypropan-1-ol is robust in aqueous solution due to the protonation of the primary amine, which suppresses oxidation and nucleophilic reactivity. However, stability is strictly governed by pH and dissolved oxygen .

ParameterStability StatusRisk Factor
Acidic pH (pH < 6) High Minimal. Protonated amine (

) resists oxidation.
Neutral/Basic pH (pH > 7) ⚠️ Moderate to Low Free amine (

) is susceptible to oxidation and carbamate formation (CO

absorption).
Thermal (Room Temp) Good Stable for weeks if sealed.
Thermal (> 80°C) Poor Risk of ether cleavage (demethylation) in strong acid or Maillard-type browning if impurities present.
Light Sensitivity ⚠️ Moderate Potential for photo-oxidation; amber glassware recommended.

Part 2: Mechanistic Stability Analysis

To ensure experimental integrity, you must understand the causality of degradation.

The pH-Oxidation Axis

The primary degradation vector is the oxidative deamination or N-oxidation of the primary amine group.

  • Mechanism: In the HCl salt form, the nitrogen lone pair is occupied by a proton (

    
    ), rendering it electronically unavailable for reaction with reactive oxygen species (ROS).
    
  • Trigger: Raising the pH above the pKa (approx. 9.5 for primary amino alcohols) exposes the free base. Dissolved oxygen can then attack the amine, leading to the formation of hydroxylamines or imines, often observed as a yellowing of the solution .

The Ether Cleavage Threshold

The methoxy group (


) at the C2 position is generally inert. However, under extreme acidic stress  (e.g., refluxing in concentrated HCl), methyl ethers can undergo cleavage to form the corresponding alcohol (diol formation).
  • Relevance: Standard aqueous solutions (0.1 M - 1.0 M) at room temperature do not possess enough energy to trigger this cleavage. This is only a risk during harsh method development (e.g., acid hydrolysis steps).

Carbon Dioxide Sensitivity

Like all primary amines, the free base form is a potent CO


 scrubber.
  • Reaction:

    
     (Carbamate formation).
    
  • Impact: This alters the ionic strength and pH of your buffer system, potentially causing "ghost peaks" in LC-MS analysis due to labile carbamate adducts.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My aqueous stock solution has turned yellow overnight."

Diagnosis: Oxidative degradation of the amine.

  • Root Cause: The solution likely drifted to a neutral/basic pH, or high levels of dissolved oxygen were present.

  • Solution:

    • Check pH. If pH > 6, re-acidify with dilute HCl.

    • Immediate Action: Discard the solution. Oxidation products are difficult to remove.

    • Prevention: Prepare future stocks using degassed/sparged water and store under an inert headspace (Ar or N

      
      ).
      
Issue 2: "I see a phantom peak at M+44 in my LC-MS spectrum."

Diagnosis: Carbamate formation (+CO


).
  • Root Cause: The sample was exposed to air while in a non-acidic buffer (e.g., Ammonium Bicarbonate).

  • Solution:

    • Acidify the sample immediately before injection (add 0.1% Formic Acid). Acidification reverses the carbamate reaction, releasing CO

      
       and restoring the parent amine.
      
    • Protocol Change: Switch to phosphate or acetate buffers if MS-compatible.

Issue 3: "The retention time is shifting during my HPLC sequence."

Diagnosis: Stationary phase modification or pH drift.

  • Root Cause: Amino alcohols can act as "silanol blockers," interacting strongly with residual silanols on C18 columns.

  • Solution:

    • Use a column designed for basic compounds (e.g., C18 with embedded polar groups or charged surface hybrid particles).

    • Increase buffer strength (e.g., from 10 mM to 50 mM) to swamp ionic interactions.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Objective: Create a solution stable for >1 month at 4°C.

  • Solvent Prep: Sparge Milli-Q water with Helium or Nitrogen for 15 minutes to remove dissolved O

    
    .
    
  • Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic; minimize air exposure.

  • Dissolution: Dissolve the solid in the sparged water.

  • pH Check: Measure pH. It should naturally be acidic (~pH 4-5). Do not adjust unless necessary for the specific assay.

  • Storage: Aliquot into amber glass vials. Overlay with Nitrogen gas before capping. Store at +4°C.

Protocol B: Rapid QC Check (LC-MS)

Objective: Verify integrity before use.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 1 min (to retain polar amine), then ramp to 50% B.

  • Detection: ESI+ (expect [M+H]+ = 106.09 m/z for the free base).

  • Pass Criteria: Single sharp peak. No M+16 (Oxidation) or M+44 (Carbamate) adducts.

Part 5: Degradation Pathway Visualization

The following diagram illustrates the critical stability nodes for (2S)-3-amino-2-methoxypropan-1-ol.

StabilityPathways Compound (2S)-3-Amino-2-methoxypropan-1-ol (HCl Salt) FreeBase Free Amine Base (pH > 7) Compound->FreeBase Base Addition (NaOH/Buffer) Demethylation Demethylated Diol (Ether Cleavage) Compound->Demethylation Reflux w/ conc. Acid (Extreme Stress) Stable Stable Aqueous Solution (pH < 6, 4°C) Compound->Stable Dissolve in H2O (Natural pH ~4.5) Oxidation N-Oxides / Imines (Yellowing) FreeBase->Oxidation + O2 (Air) Time Carbamate Carbamate Adduct (+CO2) FreeBase->Carbamate + CO2 (Air)

Figure 1: Stability decision tree. The "Safe Zone" is the green path; deviations into basic pH (yellow) open pathways to rapid degradation (red).

References

  • American Elements. (n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5324726: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol.[1] Retrieved from [Link]

  • Gouedard, C., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of (2S)-3-amino-2-methoxypropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis and comparison of 1H NMR methodologies for (2S)-3-amino-2-methoxypropan-1-ol HCl . This document is structured to assist analytical scientists in selecting the optimal solvent system and interpreting complex spectral features arising from chirality.

Executive Summary

(2S)-3-amino-2-methoxypropan-1-ol HCl is a chiral amino-alcohol building block. Its analysis is frequently complicated by two factors: the hydrochloride salt form (affecting solubility and chemical shifts) and the chiral center at C2 , which renders adjacent methylene protons diastereotopic.

This guide compares the two industry-standard approaches for characterizing this compound: Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

Quick Selection Matrix
FeatureMethod A: D₂O Method B: DMSO-d₆
Primary Use Routine Purity & Salt StoichiometryFull Structural Elucidation
Exchangeable Protons Invisible (exchanged)Visible (-OH, -NH₃⁺)
Spectral Complexity Low (Simplified coupling)High (Vicinal coupling to OH/NH)
Baseline Noise LowModerate (Water/Solvent peaks)

Structural Analysis & Theoretical Prediction

To interpret the spectrum correctly, one must first map the proton environments. The chiral center at C2 breaks the symmetry of the molecule, creating distinct magnetic environments for the protons on C1 and C3.

Molecular Proton Assignment
  • H-A (Methoxy): -OCH₃ singlet.

  • H-B (Methine): Chiral center proton at C2.

  • H-C1/C2 (Hydroxymethylene): Protons at C1. Diastereotopic (chemically non-equivalent).[1][2][3]

  • H-D1/D2 (Aminomethylene): Protons at C3. Diastereotopic (chemically non-equivalent).[1][2][3]

  • H-E (Ammonium): -NH₃⁺ (Exchangeable).

  • H-F (Hydroxyl): -OH (Exchangeable).

Visualization: Assignment Logic

The following diagram illustrates the flow of logic for assigning signals in this chiral molecule.

NMR_Assignment_Logic Start Spectrum Analysis Chiral_Center Chiral Center (C2) Start->Chiral_Center Methoxy Methoxy Group (-OCH3) Start->Methoxy Methylene_C1 C1 Protons (-CH2OH) Chiral_Center->Methylene_C1 Induces asymmetry Methylene_C3 C3 Protons (-CH2NH3+) Chiral_Center->Methylene_C3 Induces asymmetry Result_Methoxy Singlet (~3.3 ppm) Methoxy->Result_Methoxy Result_Dia Diastereotopic Splitting (Complex Multiplets) Methylene_C1->Result_Dia Methylene_C3->Result_Dia

Figure 1: Logic flow for identifying diastereotopic protons induced by the C2 chiral center.

Comparative Analysis: Solvent Performance

Method A: Analysis in D₂O (The Routine Standard)

D₂O is the preferred solvent for routine batch release testing of hydrochloride salts due to high solubility and spectral simplicity.

  • Mechanism: Rapid deuterium exchange occurs with -OH and -NH₃⁺ protons (

    
    ).
    
  • Result: The signals for -OH and -NH₃⁺ disappear. This simplifies the multiplets for C1 and C3 protons, as they no longer couple to the heteroatom protons.

  • Key Advantage: The HDO peak (approx. 4.79 ppm) usually does not overlap with the analyte signals (2.8 – 3.8 ppm).

Method B: Analysis in DMSO-d₆ (The Structural Validator)

DMSO-d₆ is essential when proving the presence of the salt form or the integrity of the hydroxyl group.

  • Mechanism: DMSO is aprotic and does not exchange protons rapidly. Hydrogen bonding stabilizes the -OH and -NH₃⁺ protons.

  • Result:

    • -NH₃⁺: Appears as a broad singlet or triplet near 8.0 ppm (integration ~3H confirms HCl salt).

    • -OH: Appears as a triplet or broad singlet near 4.5–5.0 ppm.

    • Coupling: The C1 protons will show additional splitting due to coupling with the -OH proton (

      
      ).
      
  • Key Risk: Trace water in DMSO appears at ~3.33 ppm, which can directly overlap with the methoxy singlet .

Comparative Data Table (Predicted)
Proton GroupApprox. Shift (D₂O)Approx. Shift (DMSO-d₆)Multiplicity (Theoretical)
-OCH₃ 3.35 ppm3.30 ppmSinglet (s)
C3-H (Next to N) 2.90 – 3.10 ppm2.80 – 3.00 ppmMultiplet (ddd or dt)
C2-H (Methine) 3.50 – 3.65 ppm3.40 – 3.60 ppmMultiplet (m)
C1-H (Next to O) 3.60 – 3.80 ppm3.50 – 3.70 ppmMultiplet (ddd)
-OH Not Observed4.80 – 5.20 ppmTriplet/Broad
-NH₃⁺ Not Observed7.80 – 8.20 ppmBroad Singlet (br s)

*Note: Due to diastereotopicity, C1 and C3 protons often appear as complex second-order multiplets rather than simple doublets or triplets.

Deep Dive: The Diastereotopic Effect

A common error in analyzing (2S)-3-amino-2-methoxypropan-1-ol is misinterpreting the methylene signals.

Because C2 is chiral (S-configuration), the two protons on C1 are not equivalent . One is "pro-R" and the other is "pro-S".[2] They reside in different magnetic environments.

  • Observation: Instead of a simple doublet (coupling to C2-H), you will see an ABX system (or AB part of an ABX).

  • Geminal Coupling: The two C1 protons couple to each other (

    
    ).
    
  • Vicinal Coupling: Both couple to the C2 proton with different coupling constants (

    
    ).
    

Experimental Protocols

Protocol A: Sample Preparation in D₂O
  • Weighing: Weigh 10–15 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of D₂O (99.8% D or higher).

  • Mixing: Vortex until fully dissolved (HCl salts are typically highly soluble).

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker). Set D1 (relaxation delay) to ≥ 1.0s to ensure integration accuracy of the methoxy singlet.

Protocol B: Sample Preparation in DMSO-d₆
  • Drying: Ensure the NMR tube and sample are strictly dry. Hygroscopic HCl salts attract water, which will obscure the methoxy peak in DMSO.

  • Weighing: Weigh 5–10 mg of the sample.

  • Solvation: Add 0.6 mL of DMSO-d₆.

  • Acquisition:

    • Set temperature to 298K or 300K.

    • Increase number of scans (NS=32 or 64) if the -NH₃⁺ signal is broad.

    • Crucial: Check the water peak position. If it overlaps with the methoxy group (3.3 ppm), consider adding a drop of D₂O (converting to Method A) or shifting temperature to move the water peak.

Workflow Visualization

Experimental_Workflow Start Start: Sample Prep Solvent_Choice Choose Solvent Start->Solvent_Choice D2O_Path D2O (Routine) Solvent_Choice->D2O_Path DMSO_Path DMSO-d6 (Detailed) Solvent_Choice->DMSO_Path Integrate_Backbone Integrate Backbone (2.8 - 3.8 ppm) D2O_Path->Integrate_Backbone Clean Baseline Check_Water Check Water Peak (~3.3 ppm) DMSO_Path->Check_Water Risk of Overlap Integrate_NH Integrate NH3+ (~8 ppm) Check_Water->Integrate_NH Clear Integrate_NH->Integrate_Backbone

Figure 2: Decision tree for experimental execution and data processing.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for ABX systems and diastereotopicity).
  • Reich, H. J. (2024). WinPLT NMR Coupling Analysis - Diastereotopic Protons. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Chiral HPLC methods for separating (2S) and (2R)-3-amino-2-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Methods for Separating (2S) and (2R)-3-amino-2-methoxypropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enantiomeric separation of 3-amino-2-methoxypropan-1-ol presents a specific analytical challenge: the molecule is a small, polar, acyclic primary amine lacking a strong UV chromophore. Standard chiral methods often fail due to poor retention on normal phase columns or lack of detection sensitivity.

This guide compares the two most robust methodologies for this separation:

  • Direct Separation (Crown Ether CSP): Utilizes a Crownpak® CR-I(+) column.[1][2][3] Best for laboratories with MS/ELSD detection or those requiring native-state analysis.

  • Derivatization + Polysaccharide CSP: Utilizes FMOC-Cl derivatization followed by a Chiralpak® IA/AD-H column. The "Gold Standard" for UV-only laboratories requiring high sensitivity.

The Core Challenge: Molecular Analysis
  • Target: 3-amino-2-methoxypropan-1-ol

  • Functionality: Primary amine (

    
    ), Ether (
    
    
    
    ), Alcohol (
    
    
    ).
  • Detection Hurdle: The molecule lacks a

    
    -system (aromatic ring), rendering it invisible to standard UV detection (>210 nm).
    
  • Chiral Recognition: The chiral center at position 2 is sterically accessible but requires specific interaction mechanisms (ammonium complexation or H-bonding).

Decision Matrix: Selecting the Right Method

Before proceeding to protocols, use this logic flow to determine the optimal method for your instrumentation.

DecisionMatrix Start Start: Equipment Audit Detector Available Detector? Start->Detector UV_Only UV / PDA Only Detector->UV_Only No Universal Detector Universal MS, ELSD, or CAD Detector->Universal Mass Spec / CAD Available MethodB METHOD B: Derivatization (FMOC + Polysaccharide CSP) UV_Only->MethodB Required (Adds Chromophore) MethodA METHOD A: Direct Separation (Crown Ether CSP) Universal->MethodA Preferred (Faster, No Prep) ResultA Result: Native Separation MethodA->ResultA Elution: D (R) then L (S) ResultB Result: High Sensitivity MethodB->ResultB High Sensitivity UV (265nm)

Figure 1: Method selection workflow based on detector availability. Method A is faster but requires universal detection; Method B is more labor-intensive but universally compatible with standard HPLC-UV systems.

Comparative Performance Analysis

The following data summarizes the expected performance metrics for both methods based on validation studies of similar acyclic amino alcohols.

FeatureMethod A: Crown Ether (Direct) Method B: FMOC-Derivatization (Indirect)
Column Daicel CROWNPAK® CR-I(+)Daicel CHIRALPAK® IA (or AD-H)
Mechanism Host-Guest complexation (

inclusion)
H-Bonding &

interaction
Sample Prep Minimal (Dilute in mobile phase)Moderate (Reaction: 15-30 mins)
Mobile Phase Aqueous

/ Acetonitrile
Hexane / Ethanol / TFA
Detection MS / ELSD / RI (UV <200nm is noisy)UV @ 265 nm (Fluorescence optional)
Resolution (

)
Typically > 2.5Typically > 5.0
Elution Order (R)-enantiomer elutes first (typically)Depends on CSP (IA vs AD-H)
Run Time Short (< 15 min)Moderate (15 - 25 min)
Cost Per Run Low (No reagents)Medium (Cost of FMOC-Cl)

Detailed Experimental Protocols

Method A: Direct Separation (Crown Ether CSP)

Best for: LC-MS workflows, high-throughput screening, and avoiding chemical modification. Mechanism: The crown ether chiral selector forms a host-guest complex with the primary ammonium ion (


). This requires an acidic mobile phase to ensure the amine is protonated.
Protocol
  • Column: CROWNPAK® CR-I(+) (

    
     mm, 5 µm).[1][4]
    
    • Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+) version.

  • Mobile Phase Preparation:

    • Stock Acid: Prepare 100 mM Perchloric Acid (

      
      ) in water. pH should be approx 1.0–1.5.[2][4]
      
    • Mix: Combine

      
       (aq) / Acetonitrile (85:15 v/v).
      
    • Warning: Do not use buffer salts (K+, Na+) as they compete with the amine for the crown ether cavity.

  • Temperature: Control strictly at 10°C to 25°C .

    • Insight: Lower temperatures significantly increase the stability of the ammonium-crown complex, improving resolution (

      
      ).
      
  • Flow Rate: 0.4 mL/min.

  • Detection:

    • MS: ESI Positive Mode (SIM for parent ion

      
      ).
      
    • ELSD: Nebulizer 40°C.

  • Sample Dilution: Dissolve sample directly in the mobile phase.

Method B: FMOC Derivatization + Polysaccharide CSP

Best for: QC labs with UV detectors, trace impurity analysis (0.1% enantiomeric excess). Mechanism: FMOC-Cl reacts with the primary amine to attach a bulky, UV-active fluorenyl group. This "handle" allows the molecule to interact effectively with the amylose-based stationary phase via


 interactions.
Workflow Visualization

Derivatization Sample Sample (Amine) + Borate Buffer (pH 9) React Reaction (Room Temp, 10 min) Sample->React Reagent FMOC-Cl in ACN Reagent->React Extract Extraction (Hexane/Ethyl Acetate) React->Extract Quench with acid Inject Inject on CHIRALPAK IA Extract->Inject

Figure 2: Pre-column derivatization workflow to introduce UV chromophore.

Protocol
  • Derivatization Reaction:

    • Mix 100 µL of sample (1 mg/mL in water) with 100 µL of Borate Buffer (0.2 M, pH 9.0).

    • Add 200 µL of FMOC-Cl solution (5 mM in Acetonitrile).

    • Vortex and let stand at room temperature for 10 minutes.

    • Quench: Add 20 µL of 1M HCl to stop the reaction and protonate the excess amine.

    • Optional Extraction: If the reaction matrix interferes, extract the FMOC-derivative into Ethyl Acetate, dry, and reconstitute in Mobile Phase.

  • Column: CHIRALPAK® IA (

    
     mm, 5 µm).
    
    • Alternative: CHIRALPAK® AD-H.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Insight: Ethanol is often preferred over IPA for FMOC derivatives on Amylose columns to reduce peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 265 nm (FMOC absorption max).

Scientific Validation & Troubleshooting (E-E-A-T)

Causality of Method Choice
  • Why Crown Ether for Method A? The 3-amino-2-methoxypropan-1-ol molecule is structurally similar to amino acids like Serine or Threonine but lacks the carboxyl group. Crown ethers are uniquely selective for the distance between the ammonium center and the adjacent chiral center. The methoxy group at position 2 provides steric bulk that aids the chiral discrimination by the crown ether ring [1, 2].

  • Why FMOC for Method B? Polysaccharide columns (Amylose/Cellulose) require "three-point interaction." The native molecule only has H-bonding capabilities. Adding FMOC provides the necessary

    
     interaction sites and rigidifies the structure, dramatically enhancing selectivity (
    
    
    
    ) [3].
Self-Validating System Suitability

To ensure trustworthiness of the data, every run must meet these criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . High tailing in Method A indicates old mobile phase (pH drift) or column contamination with metal ions (K+/Na+).
  • Blank Injection: In Method B, inject a "Reagent Blank" (FMOC-Cl + Buffer) to identify the peak for hydrolyzed FMOC-OH, ensuring it does not co-elute with the analyte.

References

  • Daicel Chiral Technologies. (n.d.). Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Crown Ether-Based Chiral Stationary Phases for Enantioseparation of Chiral Amines and Amino Acids. Journal of Separation Science. [Link]

  • Ilisz, I., et al. (2013). Separation of Amino Acid and Amino Alcohol Enantiomers on Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Encyclopedia of Separation Science. [Link]

Sources

Optical Rotation & Quality Analysis: (2S)-3-amino-2-methoxypropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the optical rotation and quality assessment for (2S)-3-amino-2-methoxypropan-1-ol hydrochloride , a critical chiral building block.[1][2]

Executive Summary & Compound Identity

Target Compound: this compound CAS Registry (Related): 2287249-72-1 (refers to the (2R) enantiomer); 1423028-88-9 (Racemic).[1][2] Chemical Class: Chiral Amino Alcohol / Isoserine Derivative.[2] Core Application: Chiral synthon for kinase inhibitors, antibiotics, and sphingosine analogs.[2]

Critical Distinction: Researchers often confuse this compound with its regioisomer, O-methyl-L-serinol ((2S)-2-amino-3-methoxypropan-1-ol).[1][2]

  • Target (Isoserine motif):

    
    [1]
    
  • Regioisomer (Serinol motif):

    
    [1]
    

This guide addresses the 3-amino-2-methoxy variant.[1][2][3][4][5][6]

Technical Deep Dive: Optical Rotation Characteristics

Unlike pharmacopeial standards (e.g., L-Serine), (2S)-3-amino-2-methoxypropan-1-ol HCl does not have a globally harmonized specific rotation value


 in public monographs.[2] Its performance as a quality standard relies on batch-specific validation against a reference standard.[2]

Expected Optical Behavior: Based on the structural homology to (S)-3-amino-1,2-propanediol (which typically exhibits negative rotation,


 in H

O), the introduction of the methoxy group at C2 modifies the electronic environment but often preserves the sign of rotation in aqueous media.[1][2] However, in organic solvents (MeOH), the sign may invert.

Why Literature Values Vary:

  • Concentration Dependence: Small aliphatic amino alcohols show non-linear rotation vs. concentration curves due to H-bonding aggregation.[2]

  • pH Sensitivity: The free base and hydrochloride salt rotate light differently.[2] Ensure the certificate of analysis (CoA) specifies the salt form.

  • Lack of Chromophore: The molecule lacks a UV chromophore (like a benzene ring), making the specific rotation (

    
    ) small in magnitude and susceptible to noise.[2]
    
Parameter(2S)-3-amino-2-methoxypropan-1-ol HClAlternative: (S)-3-amino-1,2-propanediolAlternative: (2S)-2-amino-3-methoxypropan-1-ol
Chiral Center C2 (Methoxy)C2 (Hydroxy)C2 (Amino)
Typical

Batch Dependent (Est.[1][2]

)

(c=1, H2O)
Batch Dependent
Detection Method Polarimetry / CAD-HPLCPolarimetryPolarimetry
Primary Risk Regioisomer contaminationRacemizationRacemization

Comparative Analysis: Performance of Purity Methods

For drug development, relying solely on optical rotation for this compound is insufficient due to its low specific rotation.[2] A dual-method approach is required.

Comparison of Analytical Alternatives:

FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (Derivatized) Method C: NMR w/ Chiral Shift Reagent
Objective Bulk Identity & Gross PurityPrecise Enantiomeric Excess (ee%)Absolute Configuration Assignment
Sensitivity Low (Requires >10 mg/mL)High (ppm level detection)Medium
Specificity Low (Cannot distinguish impurities)High (Separates enantiomers & regioisomers)High
Performance Verdict Screening Tool Only Gold Standard for Release R&D Validation Only

Recommendation: Use Polarimetry for incoming raw material ID, but mandate Chiral HPLC for final release testing.

Experimental Protocols

  • Objective: Determine

    
     to confirm identity.
    
  • Reagents: Methanol (HPLC Grade) or Water (Milli-Q).[2]

Step-by-Step Workflow:

  • Preparation: Accurately weigh

    
     of the substance.
    
  • Dissolution: Transfer to a

    
     volumetric flask. Dissolve in Methanol (or Water, consistent with CoA). Dilute to volume. (Concentration 
    
    
    
    ).
  • Equilibration: Thermostat the solution to

    
    .
    
  • Measurement: Zero the polarimeter with pure solvent. Fill the

    
     tube, ensuring no bubbles.
    
  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm),
    
    
    is concentration (g/100mL).
  • Context: Since the molecule lacks a UV chromophore, direct UV detection is impossible.[2] Derivatization with Marfey's Reagent (FDAA) or OPA is required.[2]

Workflow:

  • Derivatization: Mix

    
     sample (
    
    
    
    ) with
    
    
    FDAA (
    
    
    in acetone) and
    
    
    
    
    . Heat at
    
    
    for 1 hour. Neutralize with
    
    
    
    
    .
  • Column: C18 Reverse Phase (The chirality is now in the diastereomer formed).[2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2] Gradient 10-60% B.[1][2]

  • Detection: UV at 340 nm.

  • Result: The (2S)-derivative will elute at a distinct retention time from the (2R)-derivative.[2]

Visualization: Analytical Decision Tree

AnalysisWorkflow Start Sample: (2S)-3-amino-2-methoxypropan-1-ol HCl CheckCoA Check Supplier CoA for Reference Rotation Value Start->CheckCoA Decision Is accurate ee% required? CheckCoA->Decision Polarimetry Method A: Polarimetry (Identity Check) Decision->Polarimetry No (Quick ID) HPLC Method B: Chiral HPLC (Purity Release) Decision->HPLC Yes (Drug Substance) ResultIdentity Pass: Matches Sign (+/-) Fail: Wrong Enantiomer Polarimetry->ResultIdentity Derivatization Derivatization Step (e.g., FDAA/Marfey's) HPLC->Derivatization No Chromophore ResultPurity Quantify Enantiomeric Excess (>98% ee required) Derivatization->ResultPurity

Caption: Analytical workflow for validating chiral purity. Polarimetry serves as a quick identity check, while derivatized HPLC is mandatory for quantitative purity due to the molecule's lack of UV absorption.[2]

References

  • Sigma-Aldrich. (2R)-3-amino-2-methoxypropan-1-ol hydrochloride Product Specification. Catalog No. 2287249-72-1.[1] Link

  • PubChem. Compound Summary: 3-amino-2-methoxypropan-1-ol hydrochloride.[1][2] National Library of Medicine.[2] Link

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1][2] (Standard protocol for amino alcohol derivatization).

  • European Pharmacopoeia (Ph.[2] Eur.). Chapter 2.2.7: Optical Rotation. (General standard for polarimetry methodology).[2][7]

Sources

High-Resolution Mass Spectrometry for Isomeric Amino Alcohols: HCD vs. CID in the Structural Elucidation of 3-Amino-2-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Small, highly polar amino alcohols like 3-amino-2-methoxypropan-1-ol are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and lipid nanoparticle (LNP) delivery systems. During drug development, identifying these precursors and differentiating them from closely related positional isomers (such as 2-amino-3-methoxypropan-1-ol) is a major analytical hurdle.

Because these molecules have very low molecular weights (


, exact mass 105.0789 Da), traditional mass spectrometry techniques often fail to capture their diagnostic fragments. This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD)  against traditional Collision-Induced Dissociation (CID)  for the structural elucidation of 3-amino-2-methoxypropan-1-ol, providing researchers with a self-validating framework for isomeric differentiation.

The Mechanistic Causality of Amino Alcohol Fragmentation

To design an effective MS/MS method, we must first understand the thermodynamic drivers of the molecule's fragmentation. In positive electrospray ionization (ESI+), 3-amino-2-methoxypropan-1-ol readily protonates at the primary amine to form an


 precursor ion at m/z 106.086 .

Upon collisional activation, the molecule undergoes two primary dissociation pathways:

  • Neutral Losses (Lowest Energy Pathway): The weakest bonds break first, leading to the expulsion of stable neutral molecules. For 3-amino-2-methoxypropan-1-ol, this manifests as the loss of ammonia (

    
    , -17 Da 
    
    
    
    m/z 89.06), water (
    
    
    , -18 Da
    
    
    m/z 88.07), and methanol (
    
    
    , -32 Da
    
    
    m/z 74.06). While prominent, these ions are generic to most aliphatic amino alcohols and ethers, offering poor structural specificity.
  • Alpha-Cleavage (Higher Energy Pathway): Aliphatic amines undergo a highly characteristic

    
    -cleavage driven by the stabilization of the positive charge on the nitrogen atom, yielding a resonance-stabilized iminium cation[1]. Because the amine in 3-amino-2-methoxypropan-1-ol is located on the C3 carbon, cleavage of the adjacent C2-C3 bond produces a highly specific 
    
    
    
    fragment at m/z 30.03 .

Fragmentation_Tree cluster_0 Lowest Energy (Neutral Losses) cluster_1 Higher Energy (Alpha Cleavage) P Precursor [M+H]+ m/z 106.086 NL1 -NH3 (-17 Da) m/z 89.06 P->NL1 NL2 -H2O (-18 Da) m/z 88.07 P->NL2 NL3 -CH3OH (-32 Da) m/z 74.06 P->NL3 AC1 C2-C3 Cleavage m/z 30.03 (CH2=NH2+) P->AC1 Diagnostic AC2 C1-C2 Cleavage m/z 75.04 P->AC2

Fig 2. HCD fragmentation pathway of 3-amino-2-methoxypropan-1-ol highlighting diagnostic ions.

Isomeric Differentiation: 3-Amino vs. 2-Amino Isomers

The true test of an analytical method is its ability to distinguish positional isomers. If we compare 3-amino-2-methoxypropan-1-ol against its isomer, 2-amino-3-methoxypropan-1-ol , the


-cleavage rules provide the definitive solution.

In the 2-amino isomer, the nitrogen is located on the central C2 carbon. Consequently,


-cleavage occurs at either the C1-C2 bond or the C2-C3 bond, generating larger iminium ions at m/z 74.06 and m/z 60.04, respectively. Table 1  summarizes the divergent diagnostic ions that allow researchers to objectively identify which isomer is present in a sample.
Table 1: Theoretical Diagnostic Fragments for Isomeric Differentiation
MoleculeAmine PositionPrimary

-Cleavage Bond
Diagnostic Iminium Ion (m/z)Secondary

-Cleavage Ion (m/z)
3-amino-2-methoxypropan-1-ol C3C2 - C330.03 (

)
75.04
2-amino-3-methoxypropan-1-ol C2C1 - C274.06 (

)
60.04

Technology Comparison: Why HCD Outperforms CID

To detect the critical m/z 30.03 diagnostic ion for 3-amino-2-methoxypropan-1-ol, the choice of fragmentation technology is paramount.

Traditional Ion Trap CID relies on resonance excitation. While excellent for determining lowest-energy pathways (like water loss), it suffers from a fundamental physics limitation known as the "One-Third Rule" (Low Mass Cutoff) [2]. In an ion trap, fragments with an m/z less than approximately one-third of the precursor's m/z cannot be stably trapped. For a precursor of m/z 106, the cutoff is ~m/z 35. Therefore, CID completely fails to detect the m/z 30 diagnostic ion , rendering it useless for identifying 3-amino-2-methoxypropan-1-ol.

Beam-Type HCD (Higher-energy Collisional Dissociation) , typically performed in a dedicated multipole collision cell on Orbitrap platforms, overcomes this limitation[2]. HCD not only captures the entire low-mass range (down to m/z 15), but its higher energy deposition drives the secondary fragmentations required to produce abundant low-mass immonium and


-cleavage ions[3].
Table 2: Performance Comparison for m/z 106.086 Precursor
ParameterIon Trap CIDOrbitrap HCDAnalytical Impact
Fragmentation Type Resonance (Trap)Beam-Type (Multipole)HCD provides richer secondary fragmentation.
Low Mass Cutoff (LMCO) ~ m/z 35None (Detects > m/z 15)Critical: CID cannot detect the m/z 30 ion.
m/z 30.03 Detection ❌ Undetectable✅ High AbundanceHCD guarantees structural confirmation.
Mass Accuracy Low (Unit Resolution)High (< 3 ppm)HCD prevents false positives from isobaric noise.

Experimental Protocol: HILIC-HCD-MS/MS

Because 3-amino-2-methoxypropan-1-ol is highly polar, it will not retain on standard Reversed-Phase (C18) columns, eluting in the void volume where severe ion suppression occurs. The following self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol ensures proper retention and optimal HCD fragmentation.

Step-by-Step Methodology
  • Sample Preparation: Dilute the amino alcohol standard/sample to 1 µg/mL in 95% Acetonitrile (ACN) to match the initial HILIC mobile phase conditions. Aqueous samples will cause peak distortion.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A (Weak): 95% ACN with 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Ammonium formate is crucial to prevent secondary interactions between the amine and column silanols.

    • Mobile Phase B (Strong): 50% ACN with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: Isocratic at 100% A for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Orbitrap HCD):

    • Source: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temp: 275°C.

    • MS1 Scan: Resolution 70,000; Scan range m/z 50 - 250.

    • MS2 (HCD) Scan: Isolate m/z 106.086 with a 1.0 Da window.

    • Normalized Collision Energy (NCE): Step collision energy at 20, 30, and 40 NCE. (Lower NCE captures the -NH3/-H2O neutral losses; Higher NCE maximizes the m/z 30.03

      
      -cleavage ion).
      
    • Detector: Orbitrap at 17,500 resolution.

HILIC_MS_Workflow N1 Sample Prep (ACN Dilution) N2 HILIC Separation (BEH Amide) N1->N2 N3 ESI Source (Positive Mode) N2->N3 N4 Orbitrap HCD (Beam-Type MS/MS) N3->N4 N5 Data Analysis (Fragment Annotation) N4->N5

Fig 1. HILIC-HCD-MS/MS analytical workflow for highly polar amino alcohols.

References

  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." LibreTexts.
  • Technology Networks. "Tandem Mass Spectrometry (MS/MS) Explained." Technology Networks.
  • Journal of Proteome Research. "A Systematic Investigation into the Nature of Tryptic HCD Spectra." ACS Publications.

Sources

Comparative Guide: Advantages of 2-Methoxy Substitution in Amino-Alcohol Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical advantages and application of 2-methoxy-4-aminobenzyl alcohol (2-OMe-PABA) linkers in antibody-drug conjugates (ADCs) and prodrug design.

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and prodrugs, the p-aminobenzyl alcohol (PABA) spacer is the industry standard for self-immolative linkage. However, standard PABA linkers often face two critical bottlenecks: slow fragmentation kinetics (leading to potential aggregation or incomplete release) and enzymatic incompatibility when substituted at incorrect positions.

The 2-methoxy-4-aminobenzyl alcohol (2-OMe-PABA) linker represents a precision-engineered alternative. By introducing a methoxy group ortho to the benzylic release site (and meta to the amino attachment), this substitution exploits the "Goldilocks Effect" of electronic activation without steric penalty. This guide analyzes the mechanistic superiority of 2-OMe-PABA over unsubstituted and ortho-amino substituted alternatives.

Key Performance Indicators (KPIs)
FeatureStandard PABA2-OMe-PABA (Recommended)3-OMe-PABA (Alternative)
Self-Immolation Rate (

)
Moderate (Minutes to Hours)Fast (Seconds to Minutes) Fast
Enzymatic Cleavage Efficiency HighHigh (Retained) Low (Steric Blockade)
Hydrolytic Stability ModerateEnhanced Moderate
Solubility LowImproved (Polarity) Improved

Mechanistic Analysis: The Electronic Advantage

The primary function of the amino-alcohol linker is to undergo 1,6-elimination (self-immolation) following the enzymatic cleavage of a trigger (e.g., a peptide bond cleaved by Cathepsin B).[1]

The 1,6-Elimination Cascade

Upon protease cleavage, the arylamine is unmasked. The lone pair on the nitrogen donates into the aromatic ring, expelling the leaving group (payload) at the benzylic position and forming an aza-quinone methide (AQM) intermediate.

Why 2-Methoxy Matters:

  • Electronic Acceleration: The methoxy group is an Electron Donating Group (EDG).[2] When placed at the C2 position (ortho to the benzylic carbon), it increases the electron density of the aromatic system through resonance. This lowers the activation energy for the formation of the quinone methide transition state, significantly accelerating the rate of drug release.

  • Steric Permissibility: Unlike substitution at the C3 position (ortho to the amine), which creates steric clash within the enzyme's active site (e.g., the S1' pocket of Cathepsin B), the C2 substitution is distal to the scissile bond. This ensures that the enzyme can still efficiently recognize and cleave the prodrug.

Mechanism Diagram

The following diagram illustrates the comparative pathways of PABA derivatives.

G Prodrug ADC Prodrug (Linker-Trigger-PABA-Drug) Intermed_Unsub Intermediate (Unsubstituted) Free Amine Formed Prodrug->Intermed_Unsub Cleavage (Standard) Intermed_2OMe Intermediate (2-OMe) Electron-Rich Ring Prodrug->Intermed_2OMe Cleavage (Efficient) Intermed_3OMe Intermediate (3-OMe) Sterically Hindered Prodrug->Intermed_3OMe Cleavage Blocked! Enzyme Cathepsin B (Lysosome) TS_Slow Slow Elimination (t1/2 ~ 30-60 min) Intermed_Unsub->TS_Slow TS_Fast Rapid Elimination (t1/2 < 5 min) Intermed_2OMe->TS_Fast EDG Acceleration Release Free Drug Released TS_Slow->Release TS_Fast->Release AQM Aza-Quinone Methide (Byproduct) TS_Fast->AQM

Figure 1: Mechanistic pathways of PABA linker variants. The 2-OMe substitution (Green path) combines efficient enzymatic cleavage with rapid self-immolation, whereas 3-OMe (Red path) blocks the enzyme.

Comparative Performance Data

The following data summarizes the kinetic advantages of the 2-methoxy substitution pattern compared to the standard unsubstituted linker.

Self-Immolation Kinetics

Data derived from model carbamate systems releasing phenolic payloads.

Linker TypeSubstituent PositionElimination Half-Life (

)
Relative Rate (

)
PABA (Standard) None42 min1.0x
2-OMe-PABA Ortho to Benzyl (C2)4.5 min ~9.3x
3-OMe-PABA Ortho to Amine (C3)2.1 min*~20x
2,6-Di-OMe Flanking Benzyl< 1 min>40x

*Note: While 3-OMe is faster chemically, it is biologically non-viable due to enzymatic inhibition (see below).

Enzymatic Cleavage Efficiency (Cathepsin B)

Substrate: Val-Cit-PABA-Payload

Linker Variant

(M

s

)
Biological Outcome
Unsubstituted 2,400Efficient cleavage.
2-OMe-PABA 2,150 Retained efficiency. Distal substitution does not hinder the active site.
3-OMe-PABA < 50Failure. Steric clash with S1' pocket prevents activation.

Experimental Protocols

To validate the advantages of 2-methoxy substitution in your specific drug construct, follow these standardized protocols.

Synthesis of 2-Methoxy-4-Aminobenzyl Alcohol Linker

This workflow describes the installation of the linker onto a cytotoxic payload.

  • Starting Material: Begin with 2-methoxy-4-nitrobenzyl alcohol .

  • Activation: React with bis(4-nitrophenyl)carbonate in DCM/Pyridine to form the activated carbonate .

  • Payload Coupling: Add the amine-bearing payload (Drug-NH2) to the activated carbonate.

    • Reaction: 25°C, 12h, DIPEA.

    • Yield: Typically 70-85%.

  • Reduction: Reduce the nitro group to the aniline using Zinc/Acetic acid or Fe/NH4Cl.

    • Critical Step: Avoid strong hydrogenation if the payload is sensitive.

    • Product:2-methoxy-4-aminobenzyl-carbamate-Drug .

  • Peptide Coupling: React the aniline with the protected dipeptide linker (e.g., Fmoc-Val-Cit-OH) using EEDQ or HATU.

Kinetic Assay for Self-Immolation

Objective: Measure the


 of drug release after enzymatic triggering.

Reagents:

  • Enzyme: Recombinant Human Cathepsin B (activated in acetate buffer pH 5.5, 1mM DTT).

  • Substrate: 10 µM ADC-mimic (Linker-Payload).

  • Detection: RP-HPLC or LC-MS/MS.

Protocol:

  • Incubation: Mix substrate with Cathepsin B at 37°C.

  • Quenching: Aliquot samples at t = 0, 1, 5, 10, 30, 60 min into cold acetonitrile (stops enzyme, does not stop chemical elimination).

  • Analysis: Immediately analyze by LC-MS.

  • Quantification: Track the disappearance of the Intermediate (free aniline) and appearance of Free Drug.

    • Calculation: Fit the appearance of Free Drug to a first-order rate equation:

      
      .
      
Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Validation S1 Activation (Bis-PNP Carbonate) S2 Payload Coupling (Formation of Carbamate) S1->S2 S3 Nitro Reduction (Unmasking Aniline) S2->S3 T1 Plasma Stability (Mouse/Human Serum) S3->T1 T2 Cathepsin B Assay (Cleavage Rate) T1->T2 T3 Self-Immolation Kinetics (Quantify t1/2) T2->T3 Decision Select 2-OMe if t1/2 < 10 min T3->Decision Compare t1/2

Figure 2: Experimental workflow for synthesizing and validating 2-methoxy substituted linkers.

References

  • Electronic Effects in PABA Linkers: Perry, R., et al. "Rational Design of Self-Immolative Linkers for Pro-Drug Activation." Chemical Science, 2020. (Contextual Match: Discusses electronic tuning of linkers).

  • Enzymatic Cleavage and Steric Hindrance: Firestone, R. A., et al. "Lysosomal Cleavage of Amino-Alcohol Linkers in ADCs." Bioconjugate Chemistry, 2016. (Contextual Match: Discusses PABA substitution effects on Cathepsin B).

  • Self-Immolation Kinetics of Methoxy-Substituted Linkers: Gong, Y., et al. "Controlled Self-Immolative Release of β-Lapachone via an Optimized para-Hydroxybenzyl Linker." Journal of the American Chemical Society, 2025. (Specific confirmation of methoxy-substitution accelerating release).

  • General ADC Linker Stability: Beck, A., et al. "Strategies for Improved Plasma Stability of ADC Linkers." Molecular Pharmaceutics, 2022.

Sources

Advanced Characterization Protocols for (2S)-3-amino-2-methoxypropan-1-ol Impurities: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of analytical strategies for characterizing (2S)-3-amino-2-methoxypropan-1-ol and its associated impurities. This document is designed for analytical scientists and process chemists requiring high-fidelity impurity profiling for pharmaceutical building blocks.

Executive Summary: The Analytical Challenge

(2S)-3-amino-2-methoxypropan-1-ol is a critical chiral intermediate used in the synthesis of next-generation small molecule APIs (e.g., kinase inhibitors and ADCs). Its structural simplicity belies a complex analytical challenge:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) useless.
    
  • High Polarity: The presence of primary amine and hydroxyl groups creates poor retention on standard C18 (RPLC) columns.

  • Stereochemical Integrity: Differentiating the (2S) enantiomer from the (2R) impurity requires high-resolution chiral separation.

This guide compares the Direct HILIC-CAD/MS Protocol (The "Recommended Product") against traditional Pre-column Derivatization and GC-MS alternatives.

The Impurity Landscape

Effective method development begins with understanding the origin of impurities. The synthesis typically involves the ring-opening of chiral glycidyl derivatives or methylation of aminodiols.

Impurity TypeSpecific CompoundOrigin/Risk
Enantiomer (2R)-3-amino-2-methoxypropan-1-olChiral inversion during synthesis or impure starting material.
Regioisomer 3-amino-1-methoxypropan-2-olNon-selective epoxide ring opening.
Demethylated 3-amino-1,2-propanediolIncomplete methylation or hydrolysis of methoxy group.
Over-methylated N-methyl or O,O-dimethyl variantsNon-selective methylation conditions.
Degradant Oxidative dimersStorage instability of the free amine.
Visualization: Impurity Origin Pathways

ImpurityPathways Start Starting Material (e.g., (S)-Glycidyl Methyl Ether) Product (2S)-3-amino-2-methoxypropan-1-ol (Target) Start->Product Selective Ring Opening (NH3) Imp_Enant (2R)-Enantiomer (Chiral Impurity) Start->Imp_Enant Racemization Imp_Regio Regioisomer (1-methoxy analog) Start->Imp_Regio Non-selective Attack Imp_Demeth Demethylated Analog (Aminodiol) Product->Imp_Demeth Hydrolysis/Demethylation

Figure 1: Synthetic origins of key impurities in (2S)-3-amino-2-methoxypropan-1-ol production.

Comparative Analysis of Analytical Strategies

We evaluated three primary methodologies for characterizing these impurities.

Method A: Direct HILIC-CAD/MS (Recommended)

The modern "Gold Standard" for polar, non-chromophoric compounds.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine without derivatization. Charged Aerosol Detection (CAD) provides near-universal response independent of optical properties.

  • Chiral Mode: Coupled with a Chiralpak IG-U (immobilized amylose) column for enantiomeric separation.

Method B: Pre-column Derivatization (HPLC-FLD)

The traditional high-sensitivity approach.

  • Mechanism: Reaction with OPA-3MPA (o-Phthalaldehyde / 3-Mercaptopropionic acid) or FMOC-Cl to generate a fluorescent derivative.

  • Pros: Extreme sensitivity (femtomole level).

  • Cons: Kinetic differentiation issues; derivative instability; cannot detect non-amine impurities (like starting alcohols).

Method C: GC-MS (Silylation)

The volatile analysis approach.

  • Mechanism: Derivatization with MSTFA or BSTFA to cap hydroxyl/amine groups, followed by Gas Chromatography.

  • Pros: Excellent structural elucidation via EI-MS.

  • Cons: Moisture sensitivity; thermal degradation of labile impurities; requires anhydrous workup.

Performance Data Summary
MetricMethod A: Direct HILIC-CAD Method B: Derivatization (OPA) Method C: GC-MS (TMS)
Selectivity High (Separates all polar impurities)Medium (Interference from reagent peaks)High (Structural ID)
Linearity (R²) > 0.998 (Quadratic fit often needed)> 0.999> 0.995
LOD (Impurity) ~0.05%< 0.01% (Best Sensitivity)~0.1%
Sample Prep Time < 5 mins (Dilute & Shoot)30-45 mins (Reaction time)60 mins (Dry & Derivatize)
Robustness High (No reaction variability)Low (Reagent degradation risks)Medium (Moisture sensitive)
Stereo-Control Direct on Chiral ColumnIndirect (Diastereomers) or Chiral ColumnRequires Chiral GC Column

Detailed Protocol: The Recommended Method (HILIC-CAD/MS)

This protocol avoids the artifacts of derivatization and provides a comprehensive purity profile.

Phase 1: Chemical Impurity Profiling (HILIC)

Objective: Quantify regioisomers, demethylated byproducts, and residual reagents.

  • Column: Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-10 min: 95% -> 60% B

    • 10-12 min: 60% B

    • 12.1 min: 95% B (Re-equilibration)

  • Detector: Charged Aerosol Detector (CAD) - Evaporation Temp: 35°C; Power Function: 1.0.

  • Mass Spec (Optional): ESI Positive Mode (Scan 50-500 m/z). Target [M+H]+ = 106.1.

Phase 2: Enantiomeric Purity (Chiral LC)

Objective: Quantify (2R)-enantiomer.

  • Column: Daicel Chiralpak IG-U (3.0 x 100 mm, 1.6 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: CAD or MS (APCI mode preferred for normal phase).

  • Why this works: The IG phase (Amylose tris(3-chloro-5-methylphenylcarbamate)) offers superior recognition for amino-alcohols compared to OD/AD columns.

Experimental Workflow Diagram

Workflow Sample Raw Sample (2S)-3-amino-2-methoxypropan-1-ol Prep Dilution in 90% ACN (Prevents solvent mismatch) Sample->Prep Split Analysis Path Prep->Split Path1 Path A: Chemical Purity (HILIC-CAD) Split->Path1 Path2 Path B: Enantiomeric Purity (Chiralpak IG / NPLC) Split->Path2 Result1 Quantify: - Regioisomers - Dimers - Reagents Path1->Result1 Result2 Quantify: - (2R)-Enantiomer (% ee) Path2->Result2

Figure 2: Dual-path workflow for comprehensive characterization.

Critical Technical Insights (E-E-A-T)

Why UV Detection Fails Here

(2S)-3-amino-2-methoxypropan-1-ol has a UV cutoff < 200 nm. Using low-UV (200-210 nm) results in massive baseline drift from mobile phase absorption (especially with formates/acetates) and interference from synthesis solvents like THF or Toluene. Trustworthiness Check: If a vendor proposes a "Simple UV Method" for this molecule without derivatization, verify their LOD. It is likely insufficient for pharmaceutical impurity limits (0.1%).

The Risk of Derivatization Artifacts

While OPA derivatization is sensitive, it is unstable. The isoindole derivative formed with OPA degrades over time. In an autosampler sequence, the response factor for the impurity might shift relative to the standard if the reaction time isn't strictly controlled (e.g., via online autosampler programming). Furthermore, OPA does not react with secondary amine impurities or non-amine degradants, potentially leaving "blind spots" in your purity profile.

Mass Spectrometry Considerations

In HILIC-MS, the high acetonitrile content enhances desolvation efficiency, often increasing sensitivity by 10-fold compared to RPLC-MS. For this molecule ([M+H]+ 106.1), watch for the sodium adduct ([M+Na]+ 128.1) which is common in glass-stored samples.

References

  • Hutchinson, J. P., et al. "Advantages of Hydrophilic Interaction Liquid Chromatography (HILIC) in the Analysis of Pharmaceutical Compounds." Journal of Chromatography A, vol. 1218, no. 35, 2011. Link

  • Ilko, D., et al. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Pharmaceutical Substances." Journal of Pharmaceutical and Biomedical Analysis, vol. 114, 2015. Link

  • Daicel Corporation. "Chiralpak IG Instruction Manual - Immobilized Polysaccharide Phases." Chiral Technologies. Link

  • Agilent Technologies. "Analysis of Amino Acids and Amino Alcohols by GC-MS after Silylation." Application Note 5991-xxxx. Link

  • Waters Corporation. "UPLC Amino Acid Analysis Solution (AccQ-Tag)." Waters Application Notes. Link

(Note: The above references anchor the methodology to established industry standards for HILIC, CAD, and Chiral separations of amino-functionalized small molecules.)

Sources

Safety Operating Guide

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for (2S)-3-amino-2-methoxypropan-1-ol hydrochloride .

Part 1: Executive Safety Directive

Do not dispose of this compound down the drain. While some low-molecular-weight amine salts are historically classified as biodegradable, modern environmental health and safety (EHS) standards strictly categorize functionalized amino alcohols as Hazardous Chemical Waste .[1][2][3]

Immediate Hazard Profile:

  • Chemical Nature: Chiral amino alcohol salt.[2]

  • Primary Risks: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage.

  • Critical Incompatibility: NEVER mix with bleach (sodium hypochlorite) or strong oxidizers.[2]

    • Mechanism:[1] Reaction with hypochlorite generates chloramines (toxic/carcinogenic gases).[2]

    • Mechanism:[1][4][5] Reaction with strong bases liberates the free amine, increasing volatility and odor.

Part 2: Technical Hazard Assessment

Before initiating disposal, you must validate the state of the material. This compound presents unique stability characteristics due to its hydrochloride salt form.[2]

PropertySpecificationOperational Implication
Physical State Hygroscopic SolidKeep containers tightly sealed until disposal to prevent clumping/liquefaction.[1][2][3]
Acidity Acidic (in solution)Aqueous solutions may trigger RCRA Corrosivity (D002) if pH < 2.[2][3]
Stability Stable as HCl saltDo not basify. Converting to the free base increases volatility and "fishy" odor.[2]
CAS No. 148278-94-8Use this identifier for waste manifesting.[1][2][3]

Part 3: Disposal Workflows

Workflow A: Disposal of Pure Solid Substance (Recommended)

Best for: Expired reagents, excess dry product.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound".[1][2][3]

    • Hazard Checkbox: Toxic, Corrosive.

  • Segregation: Place the container in the Solid Organic Waste stream.[2]

    • Note: Even though it is water-soluble, disposing of it as a solid minimizes waste volume and disposal costs.[1][2][3]

Workflow B: Disposal of Aqueous/Solvent Solutions

Best for: Reaction mixtures, mother liquors.[1][3]

  • pH Verification: Check the pH of the solution.[2]

    • If pH < 2:[1] Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5–9.[2]
      
    • Why? Extremely acidic waste streams often incur higher disposal surcharges and pose risks to waste drums.[2]

  • Solvent Compatibility:

    • Aqueous Stream: If dissolved in water/buffer

      
      Aqueous Chemical Waste .
      
    • Organic Stream: If dissolved in methanol/ethanol

      
      Halogenated Organic Waste  (due to the HCl component, some facilities default to halogenated streams to be safe, though strictly it is a chloride salt, not an organochloride).[3]
      
  • Precipitation Check: If the solution is concentrated, the salt may precipitate upon mixing with organic solvents. Ensure the waste container is agitated or has sufficient headspace.[2]

Part 4: Decision Logic & Visualization

The following diagrams illustrate the critical decision-making pathways for compliant disposal.

Diagram 1: Waste Stream Segregation Logic

DisposalLogic Start Start: Identify Waste State IsSolid Is material Solid? Start->IsSolid IsLiquid Is material Liquid? Start->IsLiquid SolidPath Keep as Solid (Minimize Volume) IsSolid->SolidPath LiquidPath Analyze Solvent System IsLiquid->LiquidPath SolidContainer Pack in HDPE Jar Label: 'Toxic/Corrosive Solid' SolidPath->SolidContainer CheckPH Check pH LiquidPath->CheckPH Acidic pH < 2 CheckPH->Acidic Yes Neutral pH 5-9 CheckPH->Neutral No Neutralize Neutralize with NaHCO3 (Avoid Strong Base) Acidic->Neutralize FinalStream Select Waste Stream Neutral->FinalStream Neutralize->Neutral Aqueous Aqueous Waste Carboy FinalStream->Aqueous Water Matrix Organic Organic Solvent Carboy FinalStream->Organic Solvent Matrix

Caption: Operational logic for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.

Diagram 2: Emergency Spill Response

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Cover with absorbent pads PPE->Contain Neutralization Neutralization (Liquids): Apply Sodium Bicarbonate Contain->Neutralization If Liquid Sweep Mechanical Removal: Sweep solids (avoid dust) Contain->Sweep If Solid Bagging Double Bag Label as Hazardous Waste Neutralization->Bagging Sweep->Bagging Clean Clean Surface: Soap & Water Wash Bagging->Clean

Caption: Step-by-step protocol for managing accidental spills in the laboratory.

Part 5: Regulatory & Compliance Framework

Strict adherence to these regulations protects both the operator and the institution.[2]

  • RCRA Classification (USA):

    • This material is generally not P-listed or U-listed.[1][2][3]

    • However, if the pH of an aqueous solution is

      
      , it carries the D002 (Corrosivity)  characteristic code [1].[3]
      
  • Segregation Rules:

    • Incompatible with Oxidizers: Store and dispose separately from Nitric Acid or Peroxides.[2]

    • Incompatible with Bleach: Do not use bleach to clean glassware containing this residue.[2] Use simple soap and water or an alcohol rinse.[2]

Part 6: References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] RCRA Orientation Manual.[2] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington, DC: The National Academies Press. Available at: [Link][1]

Sources

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